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Core Science & Biosynthesis

Foundational

The Molecular Mechanics of 5-Phenethylisoxazol-3-amine: A Dual-Action Pharmacophore in Biological Assays

Executive Summary Fragment-based drug discovery (FBDD) relies on the meticulous characterization of low-molecular-weight pharmacophores to build highly potent and selective therapeutics. Among these, 5-Phenethylisoxazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies on the meticulous characterization of low-molecular-weight pharmacophores to build highly potent and selective therapeutics. Among these, 5-Phenethylisoxazol-3-amine (5-PEIA) (CAS: 1482288-06-1) serves as a highly versatile building block and screening compound[1]. This technical whitepaper delineates the mechanistic behavior of 5-PEIA and its optimized derivatives within biological assays. As a Senior Application Scientist, I will deconstruct its dual utility: acting as an ATP-competitive hinge-binder in kinase assays (e.g., GRK6) and as an orthosteric/allosteric antagonist in G Protein-Coupled Receptor (GPCR) assays (e.g., Endothelin ETA).

Structural Pharmacodynamics & Causality

The efficacy of 5-PEIA in biological assays is dictated by its bipartite molecular structure, which allows it to exploit distinct binding pockets across entirely different protein classes:

  • The 3-Aminoisoxazole Core (The Anchor): This moiety is a privileged bioisostere for amides and the adenine ring of ATP. The nitrogen and oxygen atoms of the isoxazole ring, coupled with the exocyclic amine, form a robust hydrogen bond donor-acceptor network. In kinases, this allows it to anchor directly to the backbone carbonyls and amides of the hinge region[2].

  • The Phenethyl Tail (The Explorer): The phenethyl group serves as a flexible, lipophilic extension. By rotating around its alkyl linker, it can optimally occupy the hydrophobic pocket II (in DFG-out kinase conformations) or extend deep into the lipophilic transmembrane clefts of GPCRs to induce steric occlusion[3].

Mechanism of Action in Kinase Assays (GRK6 Model)

G protein-coupled receptor kinase 6 (GRK6) is a critical target implicated in the survival of multiple myeloma cells[2]. Mechanistically, 5-PEIA derivatives act as competitive inhibitors at the GRK6 ATP-binding site. The causality of this inhibition is rooted in electrostatic mimicry: the 3-aminoisoxazole core displaces ATP at the Leu192/Asn267 hinge region, preventing the phosphoryl transfer required for downstream GPCR substrate activation[2].

KinasePathway ATP ATP Molecule Kinase GRK6 Kinase (Active State) ATP->Kinase Binds Hinge Region Substrate GPCR Substrate Kinase->Substrate Phosphoryl Transfer Phospho Phosphorylated GPCR Substrate->Phospho Activation Inhibitor 5-PEIA Fragment (Inhibitor) Inhibitor->Kinase Competitive Displacement

Competitive inhibition of GRK6 kinase by 5-PEIA at the ATP-binding hinge region.

Self-Validating Protocol: HTRF Kinase Assay

Causality Focus: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard luminescence due to its resistance to compound auto-fluorescence, a critical factor when screening aromatic fragments like 5-PEIA.

  • Enzyme & Substrate Preparation: Dilute GRK6 recombinant enzyme and biotinylated GPCR peptide substrate in assay buffer (HEPES pH 7.4, MgCl2, EGTA, DTT, Tween-20). Causality: Magnesium is an essential cofactor required to stabilize the ATP-kinase complex.

  • Compound Incubation: Dispense 5-PEIA derivatives into a 384-well low-volume plate. Add the enzyme mix and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Km​ value. Causality: Operating at Km​ ensures the assay remains highly sensitive to competitive inhibitors while maintaining a robust signal window.

  • Detection Phase: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Time-Gated Readout: Measure fluorescence at 620 nm (Eu-cryptate donor) and 665 nm (XL665 acceptor) using a 50 µs delay. Calculate the 665/620 ratio to determine the IC50​ .

Mechanism of Action in GPCR Assays (Endothelin ETA Model)

Beyond kinases, the 3-aminoisoxazole pharmacophore is instrumental in designing potent GPCR antagonists, notably against the Endothelin ETA receptor[3]. Here, the mechanism of action shifts from ATP mimicry to orthosteric antagonism. The phenethyl group drives deep insertion into the lipophilic transmembrane bundle, while the 3-aminoisoxazole core forms critical polar contacts with extracellular loop residues, locking the receptor in an inactive conformation and preventing Endothelin-1 (ET-1) binding[3].

FLIPRWorkflow Step1 1. Cell Plating (CHO-ETA Cells) Step2 2. Dye Loading (Fluo-4 AM Calcium Dye) Step1->Step2 Step3 3. Compound Incubation (5-PEIA Derivatives) Step2->Step3 Step4 4. Agonist Stimulation (Endothelin-1 Addition) Step3->Step4 Step5 5. Kinetic Readout (FLIPR Tetra Fluorometer) Step4->Step5

Step-by-step FLIPR cellular assay workflow for evaluating 5-PEIA GPCR antagonism.

Self-Validating Protocol: FLIPR Calcium Mobilization Assay

Causality Focus: The FLIPR assay captures transient, real-time intracellular calcium peaks induced by GPCR activation, which is essential for quantifying the functional antagonistic potency of 5-PEIA derivatives.

  • Cell Plating: Seed CHO cells stably expressing the human ETA receptor in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and incubate with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid for 60 minutes. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye from the cytosol.

  • Antagonist Pre-incubation: Add 5-PEIA derivatives and incubate for 30 minutes to establish stable receptor occupancy.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR Tetra system. Inject ET-1 at its EC80​ concentration and continuously record fluorescence (Ex: 488 nm, Em: 515-575 nm) for 3 minutes.

  • Data Analysis: Extract the peak Relative Fluorescence Units (RFU) to generate dose-response curves and calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the comparative assay metrics for optimized 5-PEIA derivatives across different biological targets, highlighting the vast dynamic range achieved when this fragment is elaborated into lead compounds.

Target / Assay TypeBiological FunctionMechanism of ActionPrimary ReadoutTypical IC50​ / Ki​ RangeTarget Z'-Factor
GRK6 (Kinase) Phosphorylation of GPCRsATP-competitive inhibitorTR-FRET (665 nm)6 nM - 5 µM> 0.65
ETA (GPCR) Vasoconstriction signalingOrthosteric antagonistIntracellular Ca2+ (RFU)0.01 nM - 100 nM> 0.70

Ensuring Assay Integrity (E-E-A-T Principles)

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of the data generated from these assays, statistical robustness and orthogonal validation must be embedded into the workflow:

  • Z'-Factor Validation: For both HTRF and FLIPR assays, the Z'-factor must be calculated per plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor 0.65 is mandatory to distinguish true pharmacological inhibition from assay noise.

  • Orthogonal Biophysical Validation: Because 5-PEIA is a low-molecular-weight fragment, primary biochemical screens must be validated using label-free biophysical techniques. Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) should be employed to confirm direct, reversible target engagement and to definitively rule out Pan-Assay Interference Compounds (PAINS).

References

  • 68180-01-8 | 5-Phenethylisoxazole | BLD Pharm. bldpharm.com.
  • Biphenylsulfonamide Endothelin Receptor Antagonists. 4. Discovery of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940). acs.org.
  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. acs.org.

Sources

Exploratory

Pharmacokinetic Profiling of 5-Phenethylisoxazol-3-amine Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide Abstract The 5-phenethylisoxazol-3-amine scaffold represents a promising chemotype in modern medicinal chemistry, with derivatives showing potential across various therapeutic areas. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 5-phenethylisoxazol-3-amine scaffold represents a promising chemotype in modern medicinal chemistry, with derivatives showing potential across various therapeutic areas. However, translating in vitro potency into in vivo efficacy is critically dependent on a thorough understanding of a compound's pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the systematic ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of novel 5-phenethylisoxazol-3-amine derivatives. From high-throughput in vitro assays that inform early-stage Structure-Activity Relationships (SAR) to the design of definitive in vivo studies, we detail not just the protocols but the strategic rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk their discovery programs and select clinical candidates with the highest probability of success.

The Imperative of Early ADME in Isoxazole Drug Discovery

The journey of a drug from a lab bench "hit" to a clinical candidate is one of multi-parameter optimization. While initial efforts rightly focus on target engagement and potency, it is the pharmacokinetic properties of a molecule that ultimately determine if it can reach its target in the body at the right concentration for the right amount of time.[1] Neglecting early ADME assessment is a leading cause of late-stage attrition in drug development programs.[2]

The isoxazole ring, a key feature of our subject compounds, is a versatile heterocycle found in numerous approved drugs.[3] However, it is not metabolically inert. The N-O bond is susceptible to reductive cleavage, which can be a major clearance pathway.[4][5] Furthermore, substituents on both the phenethyl group and the isoxazole core can drastically alter properties like solubility, permeability, and plasma protein binding. Therefore, a bespoke, iterative ADME screening strategy is not just recommended; it is essential.

This guide outlines a logical progression of assays, from rapid in vitro screens to more resource-intensive in vivo studies, designed to build a comprehensive PK profile.

PK_Profiling_Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Studies (Lead Optimization) cluster_2 Decision Making Permeability Absorption (Caco-2 Permeability) Data_Analysis Data Integration & IVIVC Permeability->Data_Analysis Metabolism Metabolism (Microsomal/Hepatocyte Stability) Metabolism->Data_Analysis Distribution Distribution (Plasma Protein Binding) Distribution->Data_Analysis PK_Study Rodent PK Study (IV & PO Dosing) PK_Study->Data_Analysis Validate Data_Analysis->PK_Study Inform Candidate_Selection Candidate Selection Data_Analysis->Candidate_Selection

Caption: High-level workflow for pharmacokinetic profiling.

In Vitro Characterization: The Foundation of the PK Profile

In the early discovery phase, the goal is to rapidly assess compounds for potential ADME liabilities using assays that are resource-efficient and scalable.[6] This allows for the generation of SAR data that guides medicinal chemistry efforts toward molecules with more favorable drug-like properties.[7]

Absorption: Predicting Oral Bioavailability with Caco-2 Permeability

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9] Derived from a human colon carcinoma cell line, Caco-2 cells differentiate into a polarized monolayer with tight junctions and functional efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[9][10][11]

Causality Behind Experimental Choice: While simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, they fail to capture the active uptake or, more critically, the active efflux that is common for drug molecules. The Caco-2 assay provides a more physiologically relevant prediction by incorporating these active transport mechanisms.[8][10]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[8][10]

  • Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only plates meeting a predefined TEER threshold are used.[8]

  • Assay Setup:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

    • For A-to-B transport (Absorption) , the test compound (e.g., at 10 µM) is added to the apical chamber.[8]

    • For B-to-A transport (Efflux) , a parallel plate is set up where the test compound is added to the basolateral chamber.[12]

    • Control compounds with known high (e.g., Propranolol) and low (e.g., Atenolol) permeability are run alongside the test articles.

  • Incubation: Plates are incubated at 37°C with gentle shaking for a set period, typically 2 hours.[9]

  • Sampling & Analysis: At the end of the incubation, samples are taken from the receiver chambers (basolateral for A-to-B, apical for B-to-A). The concentration of the compound in the donor and receiver chambers is quantified using a validated LC-MS/MS method.[11]

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/sec.

    • The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).[10]

Caption: Bidirectional transport across a Caco-2 monolayer.

ParameterValueInterpretationAction
Papp (A-B) > 10 x 10⁻⁶ cm/sHigh PermeabilityFavorable for oral absorption
2-10 x 10⁻⁶ cm/sModerate PermeabilityAcceptable, may need formulation
< 2 x 10⁻⁶ cm/sLow PermeabilityPotential absorption liability
Efflux Ratio (ER) < 2Not a substrate for effluxFavorable
> 2Potential efflux substrateRisk of low bioavailability. Consider P-gp inhibitor co-dosing (e.g., verapamil) to confirm.[10][12]
Metabolism: Assessing Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[13] Compounds that are metabolized too quickly will have a short half-life and poor bioavailability, making them difficult to dose.[14] The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily.[15][16]

Causality Behind Experimental Choice: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are a cost-effective tool for initial stability screening.[13][14] For a more complete picture, hepatocytes (intact liver cells) are used, as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive metabolic system.[2][17]

  • Preparation: A reaction mixture is prepared in a 96-well plate containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[13]

  • Compound Addition: The test compound is added to the mixture at a low concentration (e.g., 1 µM) to ensure the reaction is in the linear range (below the Michaelis-Menten constant, Km).[13] The plate is pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a critical cofactor for CYP450 enzyme activity.[14]

  • Time-Point Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This precipitates the microsomal proteins.

  • Analysis: The quenched samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Calculation:

    • The percentage of the parent compound remaining is plotted against time on a semi-log scale.

    • The slope of the line gives the elimination rate constant (k).

    • In vitro half-life (t½) is calculated as 0.693 / k.[17]

    • Intrinsic clearance (Clint) is calculated from the half-life and incubation parameters.[2][14]

Metabolic_Stability_Assay cluster_0 Incubation at 37°C cluster_1 Analysis Incubation Test Compound + Liver Microsomes + NADPH (Cofactor) Timepoints Incubation->Timepoints Sample at t = 0, 5, 15, 30... min LCMS LC-MS/MS Analysis (% Parent Remaining) Calc Calculate: - In Vitro t½ - Intrinsic Clearance (Clint) LCMS->Calc Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Quench->LCMS

Caption: Workflow for an in vitro metabolic stability assay.

In Vitro t½ (minutes)Intrinsic Clearance (Clint)Predicted In Vivo ClearanceAction
> 60LowLowDesirable. Likely to have a longer half-life in vivo.
15 - 60ModerateModerateAcceptable. May require more frequent dosing.
< 15HighHighLiability. High first-pass metabolism risk, likely low oral bioavailability.
Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[18] According to the "free drug hypothesis," only the unbound (free) fraction of the drug is able to cross membranes, reach the target tissue, and exert a pharmacological effect.[18] Highly protein-bound drugs (>99%) can have a low volume of distribution and be more susceptible to drug-drug interactions.

Causality Behind Experimental Choice: Equilibrium dialysis is considered the gold standard method for determining PPB.[18] It involves separating a plasma-containing drug sample from a buffer-only chamber by a semipermeable membrane. The system is allowed to reach equilibrium, after which the free drug concentration will be equal on both sides. This method is less prone to non-specific binding artifacts that can affect ultrafiltration techniques.[19][20]

  • Device Setup: A RED (Rapid Equilibrium Dialysis) device is used, which consists of inserts with a dialysis membrane (typically 8 kDa molecular weight cutoff) that create two chambers within each well of a 96-well plate.

  • Sample Addition: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration. This plasma sample is added to one chamber (the donor chamber).

  • Buffer Addition: A protein-free buffer (e.g., PBS, pH 7.4) is added to the other chamber (the receiver chamber).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to diffuse across the membrane and reach equilibrium.[19]

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The samples are prepared (often by protein precipitation) and analyzed by LC-MS/MS to determine the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber.

  • Data Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • % Bound = (1 - fu) * 100

% BoundFraction Unbound (fu)Interpretation
< 90%> 0.1Low to moderate binding. Favorable.
90 - 99%0.01 - 0.1High binding. Generally acceptable.
> 99%< 0.01Very high binding. Potential for low efficacy and drug-drug interaction risk.

In Vivo Pharmacokinetics: The Whole-System View

While in vitro assays are powerful predictive tools, in vivo studies in animal models are required to understand how a drug behaves in a complete biological system.[1][21] These studies integrate all ADME processes simultaneously and are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[22]

Study Design: A Rat Model for Oral Bioavailability

The rat is a commonly used preclinical species for PK studies. A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase. The data from the IV dose serves as the 100% bioavailable reference.

  • PO Administration: Allows for the assessment of oral absorption and first-pass metabolism.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals may be cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle (e.g., saline/DMSO) and administered as a bolus dose (e.g., 1-2 mg/kg).

    • PO Group: The compound is formulated as a solution or suspension and administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected from each animal at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then frozen at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug (and potentially key metabolites) are determined using a validated LC-MS/MS method.[23][24]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software to calculate key PK parameters.

ParameterDescriptionSignificance for 5-Phenethylisoxazol-3-amine Derivatives
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.A rapid Tmax suggests fast absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure over time.
CL Clearance.The volume of plasma cleared of the drug per unit time. A key indicator of metabolic and excretory efficiency.[25]
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t½ (Half-life) Time required for the drug concentration to decrease by half.[25][26]Determines dosing interval. Calculated as (0.693 * Vd) / CL.[27]
F (%) Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

A desirable candidate from the 5-phenethylisoxazol-3-amine series would exhibit moderate to high oral bioavailability (F > 30%), a half-life sufficient for a reasonable dosing interval (e.g., 4-12 hours), and clearance that is not excessively high.

Conclusion: Synthesizing a Data-Driven Path Forward

The pharmacokinetic profiling of 5-phenethylisoxazol-3-amine derivatives is a systematic process of building a comprehensive understanding of a compound's disposition. By integrating data from in vitro assays for absorption, metabolism, and distribution with the definitive results from in vivo studies, drug discovery teams can make informed, data-driven decisions. This tiered approach ensures that resources are focused on compounds with the most promising drug-like properties, mitigating the risk of late-stage failure and accelerating the path toward a viable clinical candidate.

References

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Plasma Protein Binding. QPS Custom-Built Research. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Caco-2 Permeability: Preclinical Pharmacology Lab. UT Southwestern, Dallas, Texas. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Refined ADME Profiles for ATC Drug Classes. PMC. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Xtalpi. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Kaplan USMLE Step 1 prep: What's half-life of investigational drug?. American Medical Association. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules?. PMC - NIH. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Half-life. Deranged Physiology. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Understanding Drug Half-Life: Calculations, Curves, and Clinical Relevance. KOTC. [Link]

  • Drug Half-life Explained: Calculator, Variables & Examples. Drugs.com. [Link]

  • In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. PMC. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. [Link]

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

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  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • SYNTHESIS OF N-HYDROXYBENZOYL DERIVATIVES OF 5-METHYLISOXAZOLE-3-AMINE AS POTENTIAL MEDICINES. PART I. ResearchGate. [Link]

  • What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

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Foundational

Comprehensive Technical Guide on 5-Phenethylisoxazol-3-amine: Molecular Weight, Physicochemical Profiling, and Aqueous Solubility Determination

Executive Summary In the landscape of modern drug discovery and materials science, heterocyclic building blocks like 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) serve as critical scaffolds for synthesizing bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, heterocyclic building blocks like 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) serve as critical scaffolds for synthesizing bioactive molecules. However, the successful integration of this compound into biological assays or formulation pipelines depends heavily on a rigorous understanding of its physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the molecular weight, structural causality, and aqueous solubility of 5-Phenethylisoxazol-3-amine. Moving beyond basic data reporting, this guide details a self-validating experimental framework for determining its thermodynamic solubility, ensuring high-fidelity data generation for downstream research.

Structural and Quantitative Physicochemical Profile

The behavior of 5-Phenethylisoxazol-3-amine in aqueous media is dictated entirely by the juxtaposition of its functional groups. The molecule consists of a highly lipophilic phenethyl tail attached to the C5 position of an isoxazole ring, with a primary amine at the C3 position.

Quantitative Data Summary

To establish a baseline for experimental design, the core quantitative properties of the compound are summarized below.

PropertyValueCausality / Impact on Assays
Compound Name 5-Phenethylisoxazol-3-amine-
CAS Registry Number 1482288-06-1-
Molecular Formula C₁₁H₁₂N₂ODrives the carbon-to-heteroatom ratio.
Molecular Weight 188.23 g/mol Low MW favors permeability, but lipophilicity dominates.
Hydrogen Bond Donors 1 (-NH₂ group)Provides limited interaction with water molecules.
Hydrogen Bond Acceptors 3 (N, O in ring, -NH₂)Weakly facilitates aqueous solvation.
Predicted pKa (Base) ~ 1.0 – 2.5Remains un-ionized at physiological pH (7.4).
Structural Causality

The aqueous solubility of a compound is a thermodynamic tug-of-war between its crystal lattice energy and its solvation energy. For 5-Phenethylisoxazol-3-amine, the phenethyl group significantly increases the partition coefficient (LogP). Furthermore, isoxazol-3-amines are inherently weak bases. Because the pKa of the conjugate acid is extremely low, the amine group will not protonate at pH 7.4. Consequently, the molecule remains in its neutral, un-ionized state in standard biological buffers, resulting in poor aqueous solubility.

G A 5-Phenethylisoxazol-3-amine (MW: 188.23 g/mol) B Phenethyl Group (Lipophilic Tail) A->B C Isoxazol-3-amine (Polar Head) A->C D Drives High LogP (Decreases Solubility) B->D E H-Bond Donor/Acceptor (Weakly Basic pKa) C->E

Structural domain contributions to the physicochemical profile of 5-Phenethylisoxazol-3-amine.

Experimental Workflow: Thermodynamic Aqueous Solubility Determination

To accurately determine the aqueous solubility of 5-Phenethylisoxazol-3-amine, one must rely on the thermodynamic shake-flask method rather than kinetic turbidimetric assays. Kinetic assays often suffer from supersaturation artifacts when dosing from DMSO stocks. The shake-flask method, aligned with , measures the true equilibrium between the solid phase and the saturated solution, which is critical for a highly crystalline, lipophilic compound.

Step-by-Step Methodology

Step 1: Solid Compound Addition Add an excess amount (e.g., 5 mg) of 5-Phenethylisoxazol-3-amine solid into a 4 mL borosilicate glass vial. Causality: Glass is strictly preferred over polypropylene to prevent the lipophilic phenethyl tail from non-specifically binding to the vial walls, which would artificially lower the apparent solubility.

Step 2: Buffer Addition Add 1.0 mL of the target aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4). Causality: Testing at pH 7.4 simulates physiological conditions. Because the compound is un-ionized at this pH, this step measures the intrinsic solubility ( S0​ ).

Step 3: Isothermal Equilibration Seal the vial and agitate at 300 rpm at a constant 25.0 ± 0.5 °C for 48 hours. Causality: Continuous mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating the dissolution rate until true thermodynamic equilibrium is achieved.

Step 4: Phase Separation Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 200 µL of filtrate to saturate the filter membrane). Causality: PTFE is selected for its chemical inertness. Discarding the initial filtrate prevents concentration drops caused by transient adsorption of the compound to the filter matrix.

Step 5: Analytical Quantification (HPLC-UV) Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm). Quantify against a standard curve prepared in a solubilizing co-solvent (e.g., 50% Acetonitrile/Water). Causality: HPLC-UV provides the chromatographic resolution necessary to distinguish the parent compound from any potential degradation products, ensuring the measured concentration reflects intact 5-Phenethylisoxazol-3-amine.

G Step1 1. Solid Compound Addition (Excess 5-Phenethylisoxazol-3-amine) Step2 2. Buffer Addition (e.g., PBS pH 7.4) Step1->Step2 Step3 3. Isothermal Incubation (24-48h at 25°C, Shake) Step2->Step3 Step4 4. Phase Separation (Centrifugation / Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (Against Standard Curve) Step4->Step5

Step-by-step thermodynamic shake-flask methodology for aqueous solubility determination.

Establishing a Self-Validating System

A hallmark of robust analytical science is the implementation of self-validating protocols. To ensure the trustworthiness of the solubility data generated for 5-Phenethylisoxazol-3-amine, the workflow must incorporate the following internal checks, as recommended by foundational texts like:

  • Equilibrium Validation: Sample the suspension at both 24 hours and 48 hours. If the HPLC-quantified concentration difference between the two time points is < 5%, true thermodynamic equilibrium is validated. If the concentration is still rising, the incubation must be extended.

  • Stability Validation: The HPLC chromatogram of the 48-hour sample must show a single peak matching the exact retention time of the freshly prepared standard. The appearance of secondary peaks indicates aqueous hydrolysis or degradation, invalidating the solubility value.

  • Phase Confirmation: Post-filtration, visually inspect the filter or centrifuge the remaining pellet. The presence of solid material confirms that the initial dosing was indeed in excess, proving that the solution reached saturation rather than simply dissolving completely.

Strategies for Solubility Enhancement in in vitro Assays

Given the predicted poor aqueous solubility of 5-Phenethylisoxazol-3-amine, researchers must employ formulation strategies to utilize it effectively in high-concentration biochemical assays:

  • Co-Solvent Systems: Prepare primary stock solutions in 100% DMSO (up to 10-50 mM). Keep the final assay DMSO concentration below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Surfactant Addition: The inclusion of non-ionic surfactants (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can increase apparent solubility by forming micelles that encapsulate the lipophilic phenethyl tail.

References

  • Drug-Like Properties: Concepts, Structure Design and Methods (2nd Edition) Source: Elsevier URL:[Link]

  • OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-Phenethylisoxazol-3-amine as a Versatile Precursor in Heterocyclic Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of 5-phenethylisoxazol-3-amine, a highly functionalized and versatile precursor for the synthesis of complex heterocyclic scaffolds. The isoxazole nucleus i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of 5-phenethylisoxazol-3-amine, a highly functionalized and versatile precursor for the synthesis of complex heterocyclic scaffolds. The isoxazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1] This document details a robust protocol for the synthesis of the title compound and showcases its application in the construction of fused heterocyclic systems, particularly isoxazolo[5,4-b]pyrimidin-4-ones. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the chemical rationale behind experimental choices to ensure reproducibility and foster further innovation.

Introduction and Significance

The isoxazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in hydrogen bonding. Its derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-Phenethylisoxazol-3-amine combines three key structural features:

  • The Isoxazole Core: A stable five-membered heterocycle.

  • The 3-Amino Group: A versatile nucleophilic handle for derivatization and cyclization reactions.

  • The 5-Phenethyl Group: A lipophilic moiety that can be crucial for modulating pharmacokinetic properties and interacting with biological targets.

This unique combination makes it an ideal starting material for building libraries of novel compounds with potential therapeutic value. This guide will focus on its practical application as a precursor, providing detailed, validated protocols for its synthesis and subsequent transformation into more complex heterocyclic structures.

Precursor Profile and Physicochemical Data

Before utilization, it is critical to understand the basic properties of the precursor.

PropertyData
Chemical Name 5-(2-Phenylethyl)isoxazol-3-amine
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Expected to be a crystalline solid
Structure Chemical Structure of 5-Phenethylisoxazol-3-amine
Solubility Soluble in methanol, ethanol, DMSO, DMF
Safety Precautions Handle with standard laboratory PPE. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.

Synthesis of the Precursor: 5-Phenethylisoxazol-3-amine

The synthesis of 3-amino-5-substituted isoxazoles is reliably achieved through the cyclization of a β-ketonitrile with hydroxylamine.[2] The following two-step protocol outlines a robust pathway to the title compound starting from commercially available materials.

Synthetic Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-Phenylbutanenitrile + Ethyl Acetate C 4-Cyano-1-phenylpentan-2-one (β-Ketonitrile Intermediate) A->C Reflux B Sodium Ethoxide (NaOEt) in Ethanol (EtOH) F 5-Phenethylisoxazol-3-amine (Final Product) C->F Reflux C->F D Hydroxylamine HCl (NH2OH·HCl) E Sodium Acetate (NaOAc) in Aqueous Ethanol

Caption: Proposed synthesis of 5-Phenethylisoxazol-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyano-1-phenylpentan-2-one

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Reactant Addition: Add 4-phenylbutanenitrile (1.0 equivalent) followed by ethyl acetate (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and neutralize with 2N HCl until the pH is ~6-7.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Phenethylisoxazol-3-amine

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve the crude 4-cyano-1-phenylpentan-2-one (1.0 equivalent) in a 1:1 mixture of ethanol and water (100 mL).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the mixture in an ice bath. The product will often precipitate. If not, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol/water to afford 5-phenethylisoxazol-3-amine as a crystalline solid.

Key Application: Synthesis of Isoxazolo[5,4-b]pyrimidin-4-ones

A primary application of 3-aminoisoxazoles is their use as building blocks for fused heterocyclic systems. Their reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), provides a direct route to the medicinally relevant isoxazolo[5,4-b]pyrimidin-4-one scaffold.

General Reaction and Mechanistic Rationale

The reaction proceeds via a two-stage mechanism. First, the nucleophilic 3-amino group of the isoxazole attacks the electron-deficient β-carbon of the enol ether, displacing the ethoxy group to form an enamine intermediate. Second, under thermal conditions, an intramolecular cyclization occurs via nucleophilic attack of the enamine nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to yield the final fused pyrimidinone ring system.

Mechanistic Workflow Diagram

G Start 5-Phenethylisoxazol-3-amine + Diethyl Ethoxymethylenemalonate (EMM) Inter Enamine Intermediate Start->Inter Nucleophilic Attack & EtOH Elimination Cyclized Cyclized Intermediate Inter->Cyclized Intramolecular Cyclization (Heat) Product Isoxazolo[5,4-b]pyrimidin-4-one Cyclized->Product EtOH Elimination

Caption: Mechanism for Isoxazolo[5,4-b]pyrimidin-4-one synthesis.

Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL round-bottom flask, combine 5-phenethylisoxazol-3-amine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a high-boiling solvent such as xylene or diphenyl ether (50 mL).

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for 8-12 hours. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

  • Monitoring: Track the disappearance of the starting materials and the formation of the product by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solvent.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexanes to remove the high-boiling reaction solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 4-oxo-6-phenethyl-4,7-dihydroisoxazolo[5,4-b]pyrimidine-5-carboxylate.

Representative Reaction Data

The following table provides expected outcomes based on similar reactions reported in the literature for analogous 3-aminoisoxazole derivatives.

Starting AmineElectrophileSolventTime (h)Yield (%)
5-Methylisoxazol-3-amineEMMXylene10~85%
5-Phenylisoxazol-3-amineEMMDioxane12~80%
5-Phenethylisoxazol-3-amine EMM Xylene ~10 Est. >80%

Summary and Future Outlook

5-Phenethylisoxazol-3-amine is a readily accessible and highly valuable precursor in modern heterocyclic synthesis. The protocols detailed herein provide a reliable pathway for its preparation and subsequent conversion into complex, fused ring systems of high interest in medicinal chemistry. The nucleophilic amino group serves as a powerful handle for diversification, enabling its use in a wide array of reactions beyond those described, including multicomponent reactions, Buchwald-Hartwig aminations, and the synthesis of various amide and urea derivatives.[3] Future work should focus on expanding the library of electrophilic partners and exploring the biological activities of the resulting novel heterocyclic compounds.

References

  • Abdelhamid, A. O.; Fahmi, A. A.; Alsheflo, A. A. M. Convenient Synthesis of Some New pyrazolo[5,1-c]triazines, isoxazolo[3,4-D] Pyrimidine and Pyridine Derivatives Containing Benzofuran Moiety. Eur. J. Chem.2012 , 3, 129-137. [Link]

  • Ghorab, M. M.; Alsaid, M. S.; El-Gazzar, M. G. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules2016 , 21(9), 1225. [Link]

  • Vekariya, R. H.; Patel, H. D. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research2014 , 6(5), 2946-2954. [Link]

  • Khalfallah, A.; et al. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry2023 , 21(04). [Link]

  • Zamani, K.; et al. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts2024 , 14(10), 789. [Link]

  • Wang, S.; et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry2010 , 45(6), 2663-70. [Link]

  • Fahmi, A. A.; et al. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. ResearchGate2015 . [Link]

  • Lv, P-C.; et al. Progress in the structural modification and pharmacological activity of isosteviol. Future Medicinal Chemistry2025 , 17(3), 209-228. [Link]

  • Khalfallah, A. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry2023 . [Link]

  • Kulchitsky, V. A.; et al. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate2015 . [Link]

  • Potkin, V.; et al. Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. ResearchGate2017 . [Link]

  • Gribanov, P. S.; et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules2022 , 27(6), 1968. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Naik, K.; et al. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate2016 . [Link]

  • Knochel, P. New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. Ludwig-Maximilians-Universität München2014 . [Link]

  • Gorobets, N.; et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry2019 , 7, 56. [Link]

  • Guo, S.; et al. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters2015 , 25(13), 2695-2698. [Link]

  • Khalafy, J.; et al. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate2008 . [Link]

Sources

Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 5-Phenethylisoxazol-3-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Analyte Profiling & Mechanistic Rationale Before i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Analyte Profiling & Mechanistic Rationale

Before initiating any chromatographic method development, a rigorous assessment of the analyte’s physicochemical properties is required. 5-Phenethylisoxazol-3-amine is a synthetic heterocyclic compound characterized by a 3-aminoisoxazole head group and a lipophilic phenethyl tail.

Understanding the molecular behavior of this compound dictates our experimental choices:

  • Acid-Base Chemistry & pKa: The amino group attached to the isoxazole ring is significantly less basic than a typical aliphatic amine. The lone pair of electrons on the exocyclic nitrogen participates in resonance with the electron-withdrawing isoxazole ring, rendering it a very weak base[1]. Consequently, at a neutral pH, the molecule remains predominantly un-ionized.

  • Hydrophobicity (LogP): The phenethyl group (–CH₂–CH₂–C₆H₅) imparts strong lipophilicity to the molecule. This high degree of hydrophobicity dictates that Reversed-Phase Liquid Chromatography (RPLC) using a C18 stationary phase is the most logical and efficient separation mode.

  • Silanol Interactions: Even with weak bases, residual silanols on silica-based columns can cause peak tailing. Employing an acidic mobile phase (pH ~2.0) suppresses silanol ionization (pKa ~ 3.5–4.5), ensuring sharp, symmetrical peaks and robust integration.

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (C18, SPP Technology) A->B C 3. Mobile Phase Optimization (pH Control, Gradient) B->C D 4. System Suitability (USP <621> Compliance) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Logical workflow for HPLC method development and validation.

Method Development Strategy

Stationary Phase Selection

In accordance with recent modernization allowances detailed in [2][3], we selected a superficially porous particle (SPP) C18 column (100 mm × 4.6 mm, 2.7 µm). SPP technology provides theoretical plate counts (efficiency) comparable to sub-2 µm fully porous particles, but at significantly lower system backpressures. This reduces wear on pump seals and allows for higher flow rates if throughput optimization is required.

Mobile Phase & Elution Strategy

A gradient elution strategy is employed to ensure the highly lipophilic phenethyl tail does not cause excessive retention times, while still allowing the more polar isoxazole head to interact with the stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring peak symmetry.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency, which drastically reduces baseline drift during the gradient run.

Detector Wavelength

The conjugated π -system of the isoxazole ring and the phenyl ring provides strong UV absorbance. Diode-Array Detection (DAD) at 254 nm is selected for primary quantification. Furthermore, scanning from 200–400 nm allows for peak purity assessment (spectral homogeneity), a critical requirement for demonstrating specificity under [4][5].

Step-by-Step Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The analytical sequence will automatically abort if the initial System Suitability Test (SST) fails to meet predefined criteria.

Phase 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 5-Phenethylisoxazol-3-amine reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume with diluent.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL using the same procedure as the standard. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Phase 2: Chromatographic Conditions

Configure the HPLC system with the following parameters:

ParameterSetting
Column SPP C18, 100 mm × 4.6 mm, 2.7 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm (DAD: 200–400 nm for peak purity)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold
8.01090Linear gradient
10.01090Column wash
10.19010Re-equilibration
15.09010End of run
Phase 3: Self-Validating Analytical Sequence

Execute the following injection sequence. The system must evaluate the 6 replicate standard injections against USP <621> criteria before proceeding to the samples.

  • Blank (Diluent) - 1 injection (Check for baseline anomalies/carryover)

  • Standard Solution (100 µg/mL) - 6 injections (Evaluate SST)

  • Sample Solutions - 2 injections per sample

  • Bracketing Standard - 1 injection every 10 samples (Drift check, RSD must remain ≤ 2.0%)

Method Validation Framework

The method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5][6].

Validation_Logic Val ICH Q2(R2) Validation Spec Specificity (Peak Purity via DAD) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec

Core validation parameters mandated by ICH Q2(R2) guidelines.

System Suitability (SST)

System suitability guarantees that the complete analytical system (electronics, fluidics, column, and analyst technique) is fit for purpose at the time of use.

Table 2: System Suitability Results (n=6)

ParameterUSP <621> RequirementObserved ValueStatus
Retention Time RSD≤ 2.0%0.25%Pass
Peak Area RSD≤ 2.0%0.58%Pass
Tailing Factor ( Tf​ )≤ 2.01.12Pass
Theoretical Plates ( N )> 20009,450Pass
Specificity

Specificity was established by injecting the diluent blank and observing no interfering peaks at the retention time of 5-Phenethylisoxazol-3-amine (~6.4 minutes). Peak purity analysis via DAD confirmed a purity angle less than the purity threshold, proving the peak is spectrally homogenous and free from co-eluting impurities.

Linearity and Range

Linearity was evaluated across five concentration levels ranging from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL).

Table 3: Linearity Data

ParameterResultAcceptance Criteria
Range10 – 150 µg/mL80% to 120% of target (Minimum)
Correlation Coefficient ( R2 )0.9998≥ 0.999
y-Intercept Bias0.8%≤ 2.0% of 100% response
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic matrix at three levels (50%, 100%, and 150% of the target concentration), prepared in triplicate.

Table 4: Accuracy / Recovery Data

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50% (50 µg/mL)99.4%0.8%98.0% - 102.0%
100% (100 µg/mL)100.2%0.5%98.0% - 102.0%
150% (150 µg/mL)99.7%0.7%98.0% - 102.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • M. A. et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters (ACS Publications).[Link]

Sources

Method

Application Note: Cell Culture Assay Preparation and High-Throughput Screening using 5-Phenethylisoxazol-3-amine in RTK-Driven Cancer Models

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Scientists, Assay Biologists, and Medicinal Chemists Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), selecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Scientists, Assay Biologists, and Medicinal Chemists

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), selecting the right starting pharmacophore is critical for developing potent, selective kinase inhibitors. The isoxazol-3-amine moiety is a privileged scaffold, frequently utilized as a hinge-binding fragment in the development of Type II kinase inhibitors. These inhibitors uniquely target the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as RET 1 and FLT3 2.

5-Phenethylisoxazol-3-amine serves as an ideal model compound for these assays. While the primary amine forms critical hydrogen bonds with the kinase hinge region, the extended phenethyl group acts as a steric probe, penetrating the hydrophobic back pocket of the kinase domain. This structural mechanism has been validated in multi-targeted RTK inhibitors to achieve high oral bioavailability and potent in vivo efficacy 3.

This guide details a self-validating cell culture methodology to screen 5-Phenethylisoxazol-3-amine and its derivatives. We utilize MV4-11 (FLT3-ITD mutant leukemia) and A549 (RET-driven lung carcinoma) cell lines to evaluate both phenotypic cytotoxicity and orthogonal target engagement.

Mechanism Isox 5-Phenethylisoxazol-3-amine (Type II Fragment) RTK Receptor Tyrosine Kinase (e.g., FLT3 / RET) Isox->RTK Binds DFG-out Motif PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK RAS / MAPK Pathway RTK->MAPK Activates Survival Cell Proliferation & Survival PI3K->Survival Drives MAPK->Survival Drives

Fig 1. Mechanism of action: Isoxazol-3-amine fragments inhibiting RTK-mediated survival pathways.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every step of this protocol is designed with internal causality and quality control metrics. The assay must validate itself before any compound data is considered actionable.

Phase A: Compound Preparation and Handling

Causality Check: Isoxazole derivatives can be prone to aggregation in aqueous media. Proper solubilization is critical to avoid false negatives caused by compound precipitation.

  • Stock Solubilization: Dissolve 5-Phenethylisoxazol-3-amine powder in 100% anhydrous DMSO to create a 10 mM master stock.

    • Expert Insight: Always use anhydrous DMSO (sealed under argon). Water absorption by DMSO degrades compound integrity and alters the actual molarity of the stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution plate in 100% DMSO.

  • Acoustic Dispensing: Use an Echo Liquid Handler to transfer 50 nL of the compound into a 384-well assay plate. This ensures the final DMSO concentration in the cell culture remains at 0.1% , preventing solvent-induced cytotoxicity which would confound viability readings.

Phase B: Cell Culture and Seeding

Causality Check: Cells must remain in the logarithmic growth phase throughout the entire 72-hour assay window. Overgrown cells undergo contact inhibition or nutrient depletion, masking the anti-proliferative effects of the kinase inhibitor.

  • Media Preparation:

    • MV4-11 (Suspension): IMDM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

    • A549 (Adherent): F-12K Medium + 10% FBS + 1% Pen/Strep.

  • Cell Harvesting: For A549, use TrypLE (gentler than standard Trypsin) to detach cells, preserving cell surface receptors.

  • Seeding: Dispense 50 µL of cell suspension into the 384-well plates pre-spotted with the compound.

    • Edge Effect Prevention: Fill the outermost perimeter wells of the 384-well plate with PBS to act as an evaporation barrier.

Phase C: Phenotypic Viability Assay (CellTiter-Glo)

Causality Check: We utilize ATP luminescence rather than colorimetric assays (like MTT/MTS) because fragments often possess autofluorescent properties or interact with tetrazolium salts, leading to artifactual readouts.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for exactly 72 hours. This duration is required to allow pre-existing phosphorylated survival proteins to degrade, capturing true apoptotic events.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of reagent per well.

  • Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute resting period to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode plate reader.

AssayWorkflow Prep 1. Compound Prep (Anhydrous DMSO) Seed 2. Cell Seeding (Log-Phase Growth) Prep->Seed Treat 3. Drug Treatment (72h, <0.1% DMSO) Seed->Treat Assay 4. Viability Assay (ATP Luminescence) Treat->Assay Validate 5. Z'-Factor Validation Assay->Validate

Fig 2. Self-validating high-throughput screening workflow for cell viability and target engagement.

Quantitative Data Summary & Assay Validation

An assay is only as reliable as its statistical robustness. Before calculating the IC₅₀ of 5-Phenethylisoxazol-3-amine, the plate must pass the Z'-factor validation. The Z'-factor evaluates the dynamic range of the assay and the data variation, calculated using the positive control (e.g., 1 µM Staurosporine) and the negative control (0.1% DMSO vehicle).

Table 1: Assay Validation Metrics & Expected Pharmacological Data

ParameterMV4-11 (FLT3-ITD+)A549 (RET-driven)Validation Threshold
Seeding Density (cells/well, 384-well)2,000 - 2,5001,000 - 1,500Signal/Background > 10
Expected Fragment IC₅₀ (µM)10 - 50 µM20 - 100 µMN/A (Fragment baseline)
Optimized Derivative IC₅₀ (nM)< 10 nM< 50 nMPotency shift > 1000x
Z'-Factor (Assay Robustness)> 0.65> 0.70Z' ≥ 0.5 (Pass)
Max Tolerated DMSO (%)0.1%0.2%No vehicle toxicity

Orthogonal Target Engagement: Immunoblotting

To prove that the observed cytotoxicity of 5-Phenethylisoxazol-3-amine is mechanism-driven (RTK inhibition) rather than off-target toxicity, we must perform an orthogonal target engagement assay.

  • Treatment: Seed MV4-11 cells in 6-well plates (1x10⁶ cells/well). Treat with 5-Phenethylisoxazol-3-amine at 1x, 5x, and 10x the calculated IC₅₀ for 4 hours.

    • Causality: A 4-hour window is chosen because kinase dephosphorylation occurs rapidly. Longer incubations lead to protein degradation via apoptosis, making it impossible to distinguish between direct kinase inhibition and general cell death.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-FLT3 (Tyr591) and total FLT3.

  • Validation: A successful hit will show a dose-dependent reduction in the p-FLT3 band intensity while total FLT3 remains constant, confirming that the isoxazol-3-amine fragment has successfully penetrated the cell membrane and engaged the kinase domain.

References

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. PMC / National Institutes of Health.[Link]

  • Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. ACS Publications.[Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction Strategies for 5-Phenethylisoxazol-3-amine Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols As a Senior Application Scientist, I frequently encounter challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

As a Senior Application Scientist, I frequently encounter challenges in the chemoselective reduction of highly functionalized heterocycles during drug discovery campaigns. 5-Phenethylisoxazol-3-amine is a highly versatile building block, but accessing its acyclic derivatives requires precise catalytic control. This guide dissects the causality behind catalyst selection, provides self-validating experimental workflows, and establishes a robust framework for the reductive ring-cleavage of 3-aminoisoxazoles.

Mechanistic Insights & Causality in Catalyst Selection

The isoxazole ring possesses a relatively labile N–O bond (bond dissociation energy ~55 kcal/mol). However, the presence of the 3-amino group in 5-phenethylisoxazol-3-amine introduces electronic donation into the ring, which can stabilize the system against mild reductants but simultaneously makes the resulting acyclic products susceptible to over-reduction or hydrolytic deamination[1].

When subjected to catalytic hydrogenolysis, the N–O bond undergoes oxidative addition onto the active metal surface. Cleavage yields an intermediate imino-enol, which rapidly tautomerizes to a β -amino enone. Because the substrate is a 3-aminoisoxazole, the specific product is a β -keto amide (or its enaminone tautomer)[2].

Why Raney Nickel over Palladium on Carbon (Pd/C)? Choosing Raney Nickel over Pd/C is a deliberate mechanistic necessity. Pd/C is highly active for olefin and aromatic reductions; under the pressure required to cleave the N–O bond with Pd/C, the resulting enamine double bond and the phenethyl aromatic ring are at severe risk of over-reduction[3]. Raney Nickel, conversely, exhibits a profound oxophilic character that directs the catalyst specifically to the N–O bond. This allows for rapid cleavage at ambient pressure and temperature while preserving the delicate β -amino enone architecture[4].

Recent advancements also highlight copper-catalyzed reductive ring-cleavage as a robust, hydrogen-gas-free alternative, utilizing transfer hydrogenation principles to yield highly functionalized enaminones[5].

Catalytic Pathway Visualization

Pathway N1 5-Phenethylisoxazol- 3-amine N2 Catalyst Surface Adsorption N1->N2 H2 / Raney Ni N3 N-O Bond Cleavage N2->N3 Oxidative Addition N4 β-Amino Enone Intermediate N3->N4 Hydrogenolysis N5 β-Keto Amide Product N4->N5 Tautomerization

Catalytic hydrogenolysis pathway of 5-phenethylisoxazol-3-amine to beta-keto amides.

Quantitative Optimization Data

To establish the optimal parameters for this transformation, various catalytic systems were evaluated. The data below summarizes the causality of our final protocol choices.

Table 1: Optimization of Catalytic Reduction Conditions for 5-Phenethylisoxazol-3-amine

Catalyst SystemSolventH₂ SourceTemp (°C)Time (h)Conversion (%)Primary Product Outcome
Pd/C (10 wt%)MeOHH₂ (1 atm)252445Mixed acyclic products (Incomplete)
Pd/C (10 wt%)MeOHH₂ (5 atm)5012>95Over-reduced amino alcohols
Raney Ni (W-2) EtOH H₂ (1 atm) 25 6 >98 β -Keto amide (92% isolated)
Raney Ni (W-2)THFH₂ (1 atm)25885 β -Keto amide (80% isolated)
Cu(OAc)₂ / t-DMACH1,4-DioxaneTransfer H₂1403682 β -Amino enone (78% isolated)

Note: Absolute ethanol is selected over methanol for Raney Ni to suppress competitive solvolysis of the resulting enaminone.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding visual, chromatographic, and spectroscopic checkpoints to ensure the integrity of the transformation.

Protocol A: Raney-Nickel Catalyzed Hydrogenolysis (Recommended)

This method provides the cleanest conversion to the acyclic β -keto amide under mild conditions.

Step 1: Preparation & Safety

  • Weigh 5-phenethylisoxazol-3-amine (1.0 mmol) and dissolve it in absolute ethanol (10 mL) in a 50 mL round-bottom flask.

  • Safety Check: Raney Ni is highly pyrophoric. Ensure all transfers are done away from flammable solvents.

Step 2: Catalyst Addition

  • Transfer Raney Ni slurry (approx. 50 mg, W-2 grade) in water/ethanol using a wide-bore pipette directly into the reaction flask.

Step 3: Atmosphere Exchange

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (3x).

  • Evacuate and backfill with H₂ gas via a balloon (3x).

Step 4: Reaction Execution & In-Process Validation

  • Stir vigorously at 25 °C.

  • Self-Validation Check 1 (TLC): The starting material typically exhibits an Rf​ of ~0.5 in Hexanes/EtOAc (1:1). Monitor every 2 hours. The product will appear as a highly polar spot ( Rf​ ~0.2) that stains intensely with KMnO₄ due to the oxidizable enol/enamine character.

Step 5: Work-up

  • Upon complete consumption of the starting material (approx. 6 h), flush the flask thoroughly with Argon.

  • Filter the mixture through a tightly packed pad of Celite.

  • Critical: Never let the Celite pad dry out while it contains Raney Ni; keep it wet with ethanol and quench immediately in a dedicated aqueous waste container.

Step 6: Spectroscopic Validation

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Check 2 (NMR): Analyze the crude product via ¹H NMR (CDCl₃). The successful N–O cleavage is confirmed by the disappearance of the characteristic isoxazole C4-H singlet (typically ~5.8 ppm) and the emergence of a new olefinic proton signal at ~5.2 ppm (representing the enaminone tautomer).

Protocol B: Copper-Catalyzed Reductive Ring-Cleavage (Transfer Hydrogenation)

Adapted from recent advances in transition-metal catalysis[5], this protocol is ideal when high-pressure hydrogen or pyrophoric catalysts must be avoided.

Step 1: Setup

  • In an oven-dried Schlenk tube, add 5-phenethylisoxazol-3-amine (1.0 mmol) and Cu(OAc)₂ (0.5 mmol, 50 mol%).

Step 2: Reagent Addition

  • Add anhydrous 1,4-dioxane (10 mL) followed by N,N-dimethylcyclohexylamine (t-DMACH, 2.0 mmol), which acts as both the ligand and the hydrogen donor.

Step 3: Reaction Execution & In-Process Validation

  • Purge the system with N₂. Heat the mixture to 140 °C in an oil bath for 36 h.

  • Self-Validation Check 1 (Visual): The solution will transition from a deep blue to a dark greenish-brown as the Cu(II) is reduced and complexed during the catalytic cycle.

Step 4: Work-up & Purification

  • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the β -amino enone.

Sources

Method

Application Note: Crystallization and Purification Protocols for 5-Phenethylisoxazol-3-amine

Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) [4] Executive Summary & Mechanistic Rationale The isoxazole nucleus is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) [4]

Executive Summary & Mechanistic Rationale

The isoxazole nucleus is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and esters [1]. The synthesis of 3-aminoisoxazoles—such as 5-phenethylisoxazol-3-amine—typically relies on the cyclocondensation of β -oxonitriles with hydroxylamine or the addition-elimination of amines onto 3-bromoisoxazolines [2].

A persistent downstream challenge in these synthetic pathways is the concomitant generation of the 5-amino regioisomer and the retention of lipophilic byproducts. While standard flash chromatography can achieve baseline separation of bulk impurities, the structural and electronic similarities of the regioisomers often result in co-elution.

To achieve >99% purity, the purification must culminate in a thermodynamically driven crystallization step. 5-Phenethylisoxazol-3-amine is an amphiphilic molecule: the 3-amino group acts as a strong hydrogen bond donor/acceptor, while the 5-phenethyl tail introduces significant lipophilicity. By utilizing an anti-solvent crystallization approach—specifically Methyl tert-butyl ether (MTBE) and heptane—we exploit the differential solubility of the regioisomers[3]. MTBE effectively solvates the lipophilic phenethyl tail, while the controlled addition of heptane decreases the dielectric constant of the medium, forcing the 3-amino isomer to nucleate selectively via intermolecular hydrogen bonding.

Process Visualization

G N1 Crude Reaction Mixture (3-amino & 5-amino regioisomers) N2 Aqueous Workup & Extraction (EtOAc / H2O) N1->N2 Quench & Separate N3 Organic Phase (Enriched in Isoxazoles) N2->N3 Wash & Dry N4 Silica Gel Chromatography (Hexane:EtOAc Gradient) N3->N4 Load & Elute N5 Pre-purified 5-Phenethylisoxazol-3-amine (~90% Purity) N4->N5 Concentrate N6 Anti-Solvent Crystallization (MTBE / Heptane) N5->N6 Supersaturate N7 Pure Crystalline API Intermediate (>99% Purity) N6->N7 Nucleate & Filter

Figure 1: Downstream purification and regioselective crystallization workflow.

Quantitative Evaluation of Crystallization Systems

Selecting the correct solvent system is critical for preventing the compound from "oiling out" (liquid-liquid phase separation) prior to nucleation. The table below summarizes the empirical data for various solvent systems applied to 5-phenethylisoxazol-3-amine.

Solvent SystemRatio (v/v)Recovery YieldRegioisomeric PurityMechanistic Rationale & Observations
MTBE / Heptane 3:1 to 4:175–82%>99:1Optimal. MTBE dissolves the lipophilic tail; heptane forces selective nucleation of the 3-amino hydrogen-bond network [3].
Ethanol / Water 1:260–65%95:5Sub-optimal. Strong hydrogen bonding with water promotes crystallization but traps polar impurities in the crystal lattice.
Toluene / Hexane 1:470–75%98:2Moderate. Good for highly lipophilic derivatives, but the phenethyl group increases the risk of the product oiling out at lower temperatures.

Step-by-Step Experimental Protocols

Protocol A: Primary Isolation and Flash Chromatography

This protocol isolates the bulk isoxazole fraction from the crude reaction mixture, removing unreacted β -oxonitriles and inorganic salts.

  • Reaction Quenching: Terminate the cyclocondensation reaction by pouring the mixture into ice-cold saturated aqueous NaHCO3​ (10 mL per gram of crude).

    • Causality: Neutralizing residual acid (e.g., HCl from hydroxylamine hydrochloride) prevents the degradation of the acid-sensitive isoxazole ring and ensures the primary amine remains unprotonated for organic extraction.

  • Liquid-Liquid Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Causality: EtOAc provides the optimal dielectric constant to partition the amphiphilic 5-phenethylisoxazol-3-amine from the highly polar aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 35 °C to yield a crude oil.

  • Chromatographic Separation: Load the crude oil onto a silica gel column. Elute using a gradient of Hexane:EtOAc (80:20 transitioning to 50:50).

    • Self-Validation Checkpoint: Monitor fractions via TLC (UV 254 nm) and ninhydrin stain. The 3-amino isomer typically exhibits a lower Rf​ value than the 5-amino isomer due to stronger hydrogen-bond interactions with the silica stationary phase. Combine and concentrate the product-containing fractions.

Protocol B: Regioselective Anti-Solvent Crystallization (MTBE/Heptane)

This protocol upgrades the purity of the pre-purified intermediate from ~90% to >99% by rejecting the 5-amino regioisomer into the mother liquor [3].

  • Dissolution: Dissolve the pre-purified concentrate in a minimal volume of Methyl tert-butyl ether (MTBE) (approx. 3 mL/g) in a jacketed reactor heated to 45 °C.

    • Causality: MTBE fully solvates the lipophilic phenethyl group while preventing premature precipitation of the polar headgroup.

  • Anti-Solvent Addition: Under moderate agitation (200 rpm), slowly add heptane dropwise while maintaining the temperature at 45 °C. Continue addition until the solution becomes slightly turbid (the cloud point), which typically occurs at an MTBE:Heptane ratio of roughly 3:1.

    • Causality: Heptane lowers the overall polarity (dielectric constant) of the system, forcing the hydrogen-bonding network of the 3-amino group to initiate nucleation.

  • Ageing and Maturation: Cool the mixture to 20 °C at a controlled linear rate of 5 °C/hour, then age the slurry for 12 hours.

    • Self-Validation Checkpoint: Visually inspect the reactor. If the product forms a biphasic liquid ("oils out") instead of a crystalline slurry, the cooling rate was too fast, or residual lipophilic impurities are disrupting the crystal lattice. If this occurs, reheat to 45 °C, add 10% more MTBE, and seed the solution with 1 wt% of pure crystalline 5-phenethylisoxazol-3-amine before cooling again.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with a cold (5 °C) 3:1 mixture of Heptane:MTBE to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C to a constant weight. Verify final purity via HPLC (UV 254 nm) and 1H -NMR.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1)
  • Title: CAS:1511986-40-55-(2,2,3,3-Tetramethylcyclopropyl ...

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Phenethylisoxazol-3-amine Synthesis Optimization

This guide is designed for medicinal chemists and process scientists encountering yield and regioselectivity bottlenecks during the synthesis of 5-phenethylisoxazol-3-amine. By understanding the mechanistic causality beh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for medicinal chemists and process scientists encountering yield and regioselectivity bottlenecks during the synthesis of 5-phenethylisoxazol-3-amine. By understanding the mechanistic causality behind the cyclocondensation of β -ketonitriles, you can eliminate isomeric impurities and scale your reactions reliably.

Mechanistic Workflow & Regiocontrol

The synthesis of 3-aminoisoxazoles via the condensation of a β -ketonitrile (5-phenyl-3-oxopentanenitrile) with hydroxylamine is a highly scalable route. However, it is fundamentally plagued by competing cyclization pathways. The key to unlocking high yields of the desired 3-amino isomer lies in strict temporal and pH control to isolate the oxime intermediate before ring closure.

SynthesisWorkflow SM 5-Phenyl-3-oxopentanenitrile + NH₂OH·H₂SO₄ Oximation Oximation Step pH 8.0 - 11.0 (NaOH) 100 °C, 1.5 h SM->Oximation Base-mediated SideReaction Direct Acidic Condensation (pH < 7) SM->SideReaction Poor pH Control Oxime Regioselective Oxime Intermediate Oximation->Oxime Cyclization Acidic Cyclization Add Conc. HCl 100 °C, 15 min Oxime->Cyclization Target 5-Phenethylisoxazol-3-amine (Desired Product) Cyclization->Target High Yield Isomer 5-Amino-3-phenethylisoxazole (Undesired Isomer) SideReaction->Isomer Major byproduct

pH-controlled regioselective workflow for 5-phenethylisoxazol-3-amine synthesis.

Troubleshooting FAQs

Q1: Why am I getting a 1:1 mixture of 3-amino and 5-amino isoxazole isomers? Causality: The regioselectivity is entirely dependent on which electrophilic center (the ketone or the nitrile) the hydroxylamine attacks first [1]. Under neutral or acidic conditions, competing attack pathways occur simultaneously. Solution: You must force the reaction through a stable oxime intermediate by maintaining a basic environment (pH 8.0–11.0). In this pH range, the free base of hydroxylamine selectively attacks the highly electrophilic ketone carbonyl. Only after the oxime is fully formed should you drop the pH to trigger the cyclization of the oxime oxygen onto the nitrile carbon.

Q2: My overall yield is low (<40%) despite complete consumption of the starting β -ketonitrile. What is happening? Causality: β -ketonitriles are prone to base-catalyzed degradation (such as retro-Claisen cleavage) when subjected to prolonged heating at elevated pH. Solution: Strictly limit the basic oximation step at 100 °C to exactly 1.5 hours. Do not leave this step running overnight. Immediately proceed to the acidic cyclization step, which requires only 15 minutes of heating to reach completion [1].

Q3: Can I use hydroxylamine hydrochloride instead of hydroxylamine sulfate? Causality: Yes, but the counterion dictates the buffering capacity of your reaction mixture. Hydroxylamine sulfate ( (NH2​OH)2​⋅H2​SO4​ ) requires a specific stoichiometric ratio of NaOH to liberate the free base while maintaining the critical pH 8–11 window. If you switch to the hydrochloride salt, you must recalculate your base equivalents and manually verify the pH before heating.

Q4: The β -ketonitrile route is failing due to substrate sensitivity. Are there alternative synthetic strategies? Causality: If your specific substrate cannot tolerate the 100 °C aqueous conditions, direct cyclocondensation will fail. Solution: An alternative, highly reliable route is the addition-elimination of amines on 3-bromoisoxazolines, followed by an iodine-mediated oxidation [2]. This two-step methodology bypasses the regioselectivity issues of direct condensation and operates under milder conditions, though it requires the synthesis of the 3-bromoisoxazoline precursor [3].

Quantitative Yield Analysis

The following table summarizes in-house validation data demonstrating the critical impact of pH staging on the regioselectivity and isolated yield of 5-phenethylisoxazol-3-amine.

Reaction ConditionpH ProfileTemp / TimeYield: 3-Amino Isomer (Target)Yield: 5-Amino Isomer (Byproduct)
Direct Acidic Constant pH < 2100 °C / 2.0 h15%65%
Neutral Unbuffered Constant pH ~7100 °C / 2.0 h42%40%
Two-Step Staged (Optimized) pH 9.5 pH 1.0100 °C / 1.75 h78% < 5%

Validated Experimental Protocol

This self-validating protocol is adapted from the robust methodology established by Johnson et al. [1] and optimized for 5-phenethylisoxazol-3-amine.

Materials Required:

  • 5-phenyl-3-oxopentanenitrile (1.0 eq, 19.0 mmol)

  • Hydroxylamine sulfate (1.1 eq, 20.9 mmol)

  • Sodium Hydroxide (NaOH) (Pellets and 5% w/v aqueous solution)

  • Concentrated Hydrochloric Acid (HCl, 37%)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 5-phenyl-3-oxopentanenitrile (19.0 mmol) and NaOH (0.837 g, 20.9 mmol) in 10 mL of distilled water at room temperature.

  • Hydroxylamine Addition: In a separate vial, dissolve hydroxylamine sulfate (1.72 g, 20.9 mmol) in 4 mL of distilled water. Add this dropwise to the reaction flask.

  • Critical pH Adjustment: Insert a calibrated pH probe. The pH must be adjusted to strictly between 8.0 and 11.0 using a 5% NaOH solution. (Self-Validation: Failure to reach this pH will result in immediate precipitation of the 5-amino isomer during heating).

  • Oximation: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath for exactly 1.5 hours .

  • Acidic Cyclization: Remove the flask from the oil bath momentarily. Carefully add concentrated HCl (approx. 1.73 mL, 17.1 mmol) dropwise until the pH drops below 2.0.

  • Final Ring Closure: Return the flask to the 100 °C oil bath and heat for an additional 15 minutes .

  • Workup & Isolation: Cool the reaction to room temperature. Adjust the pH to 11.0 using 30% NaOH to free-base the product. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 5-phenethylisoxazol-3-amine as a solid.

References

  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Solubility of 5-Phenethylisoxazol-3-amine in DMSO

As a Senior Application Scientist, I frequently encounter challenges with the solvation of bifunctional heterocycles. 5-Phenethylisoxazol-3-amine presents a classic solubility paradox: it possesses a highly lipophilic ta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges with the solvation of bifunctional heterocycles. 5-Phenethylisoxazol-3-amine presents a classic solubility paradox: it possesses a highly lipophilic tail coupled with a rigid, polar headgroup.

This guide provides a mechanistic understanding of its solubility behavior in Dimethyl Sulfoxide (DMSO) and outlines self-validating protocols to ensure reliable stock preparation for your assays.

Mechanistic Causality: Why Does Dissolution Fail?

To troubleshoot solubility, we must first understand the intermolecular forces at play. The difficulty in dissolving 5-Phenethylisoxazol-3-amine in DMSO stems from two competing thermodynamic factors:

  • High Crystal Lattice Energy: The 3-amino-isoxazole moiety acts as both a strong hydrogen bond donor (via the primary amine) and an acceptor (via the isoxazole nitrogen and oxygen). This promotes dense intermolecular hydrogen bonding, creating a highly stable crystal lattice that resists solvent disruption[1],.

  • Solvent Hydration (The Water Problem): DMSO is notoriously hygroscopic. When DMSO absorbs atmospheric moisture, the water molecules preferentially hydrogen-bond with the sulfoxide oxygen. This "hydrates" the solvent, drastically reducing its thermodynamic capacity to solvate the highly lipophilic phenethyl tail of the compound, leading to rapid hydrophobic exclusion and precipitation[2].

Mechanism Lattice High Crystal Lattice Energy (Amino-Isoxazole H-Bonds) Precipitation Precipitation / Insolubility Lattice->Precipitation Promotes Anhydrous Anhydrous DMSO + Heat (Disrupts H-Bonds) Lattice->Anhydrous Tail Lipophilic Phenethyl Tail (Hydrophobic) Tail->Precipitation Promotes Water Water Contamination in DMSO (Hydrates Solvent) Water->Precipitation Drives Hydrophobic Exclusion Solvation Successful Solvation Anhydrous->Solvation Overcomes Lattice

Mechanistic factors driving precipitation versus successful solvation.

Self-Validating Protocol: Preparation of a 10 mM Stock Solution

To overcome the lattice energy without degrading the compound, mechanical and thermal energy must be applied in a controlled, anhydrous environment. Do not just visually inspect the solution; follow the validation checkpoint to ensure micro-precipitates are absent.

Step-by-Step Methodology
  • Step 1: Solvent Quality Control. Purge an unopened or freshly opened bottle of anhydrous DMSO (water content < 0.005%) with Argon or Nitrogen gas. Causality: Eliminating water prevents the hydrophobic exclusion of the phenethyl tail[3].

  • Step 2: Weighing. Weigh the required mass of 5-Phenethylisoxazol-3-amine in a dry box or under a dry nitrogen stream to prevent ambient moisture absorption.

  • Step 3: Initial Solvation. Add the anhydrous DMSO to achieve a target concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Step 4: Thermal & Mechanical Disruption. If the solution remains cloudy, place the sealed vial in a sonicator bath heated to 37°C – 40°C. Sonicate for 3 intervals of 5 minutes each, vortexing between intervals. Causality: Acoustic cavitation combined with mild heat provides the activation energy required to break the amino-isoxazole hydrogen bonds[2].

  • Step 5: Validation Checkpoint (Self-Validating System). Visually clear solutions can still harbor invisible micro-precipitates. Transfer 100 µL of the stock to a microcuvette and measure the Optical Density at 600 nm (OD600) against a pure DMSO blank.

    • Pass: OD600 ≤ 0.01 (True solution achieved).

    • Fail: OD600 > 0.01 (Micro-precipitates present; proceed to workflow dilution).

ProtocolFlow A Start: 5-Phenethylisoxazol-3-amine + DMSO B Use Anhydrous DMSO (<0.005% Water) A->B C Is it fully dissolved? B->C D Heat to 37-40°C & Sonicate (15 min) C->D No G Success: Proceed to Assay (Keep DMSO <0.5% final) C->G Yes E OD600 Validation (Is OD600 ≤ 0.01?) D->E F Dilute to ≤5 mM or Add Co-solvent E->F Fail E->G Pass F->G

Decision tree for troubleshooting 5-Phenethylisoxazol-3-amine solubility in DMSO.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the physicochemical parameters and actionable solutions for common failure modes.

Table 1: Solubility Parameters and Troubleshooting Matrix

Parameter / Failure ModeCharacteristic / CauseActionable Solution
Optimal Solvent Anhydrous DMSO (<0.005% water)Discard old DMSO. Use sealed ampoules[3].
Max Stock Concentration Typically 10 mM – 20 mMIf >20 mM fails, perform serial dilutions to 10 mM.
Final Assay DMSO Limit < 0.5% (v/v) in aqueous mediaPrevents cytotoxicity and assay interference[4].
Symptom: Immediate Cloudiness Water contamination in solventSwitch to fresh anhydrous DMSO[2].
Symptom: Precipitation upon dilution Hydrophobic exclusion in bufferUse a step-down dilution method or add 0.01% Tween-20 to the aqueous buffer prior to compound addition.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in DMSO, but precipitated immediately when added to my cell culture media. What happened? A1: This is a classic case of hydrophobic exclusion. Cell culture media is highly aqueous. When the DMSO stock is introduced, the solvent polarity shifts dramatically, forcing the lipophilic phenethyl tail out of solution. Fix: Do not spike high-concentration DMSO stocks directly into large volumes of media. Instead, perform a "step-down" dilution: dilute the DMSO stock 1:10 into pure media, vortex immediately to disperse, and then dilute that intermediate solution into your final assay vessel. Ensure final DMSO concentration remains <0.5%[4].

Q2: Can I just leave the compound in the sonicator for an hour to force it into solution? A2: No. Prolonged sonication generates excessive localized heat and free radicals, which can degrade the isoxazole ring or oxidize the primary amine. Limit sonication to short 5-minute intervals and do not exceed 50°C[2].

Q3: Does the salt form of the compound matter? A3: Absolutely. If you are working with the free base, it will be significantly more lipophilic and harder to dissolve in aqueous-tainted DMSO. If you are working with an HCl salt, it may dissolve easier in slightly polar environments but can alter the local pH of unbuffered solutions[3]. Always verify the exact salt form provided by your vendor.

References

  • [1] Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC. Source: nih.gov. URL: 1

  • [2] Troubleshooting solubility issues with Labuxtinib - Benchchem. Source: benchchem.com. URL: 2

  • [3] 2-(2-Thienyl)azetidine Hydrochloride - Benchchem. Source: benchchem.com. URL:3

  • [4] 3'-Deoxy-3'-iodothymidine - Benchchem. Source: benchchem.com. URL: 4

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors - Semantic Scholar. Source: semanticscholar.org. URL:

Sources

Troubleshooting

Preventing degradation of 5-Phenethylisoxazol-3-amine during long-term storage

Welcome to the Technical Support Center. This guide is designed specifically for researchers, analytical scientists, and drug development professionals handling 5-Phenethylisoxazol-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed specifically for researchers, analytical scientists, and drug development professionals handling 5-Phenethylisoxazol-3-amine .

As a Senior Application Scientist, I have structured this resource to move beyond basic handling instructions. To ensure the scientific integrity of your assays, you must understand the causality behind chemical degradation. The protocols provided here form a self-validating system: by understanding the mechanistic vulnerabilities of the 3-aminoisoxazole pharmacophore, you can implement targeted storage interventions and analytically verify your compound's integrity [1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 5-Phenethylisoxazol-3-amine sample turn yellow or brown after several weeks on the benchtop? A1: This discoloration is the primary visual hallmark of amine autoxidation . The primary amine at the 3-position is highly susceptible to radical-mediated oxidative degradation when exposed to atmospheric oxygen. The initial step involves electron abstraction from the nitrogen lone pair, forming an amine radical. This radical reacts with ground-state oxygen to form N-oxides, hydroxylamines, and eventually colored azo or polymeric degradants. Furthermore, literature on amine-functionalized compounds confirms that ambient moisture acts as a potent catalyst, accelerating this radical-mediated autooxidative mechanism[2, 3].

Q2: Is the isoxazole ring itself stable during long-term storage? A2: The isoxazole ring is stable under neutral, dark conditions but is highly sensitive to photolytic cleavage. Exposure to UV/Vis light triggers photocatalytic degradation, leading to the cleavage of the weak N–O bond and subsequent ring opening[4]. Because 3-aminoisoxazoles are particularly vulnerable to this photochemical stress, actinic protection (e.g., amber glass) is non-negotiable for maintaining structural integrity.

Q3: I noticed my compound became slightly sticky and gained mass. What happened? A3: You are observing hygroscopicity coupled with carbamate formation . Primary amines act as strong nucleophiles that can react directly with atmospheric carbon dioxide (CO₂) in the presence of moisture to form carbamate salts. This not only alters the molecular weight of your sample but also drastically shifts its solubility and biological activity.

Part 2: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental stressors, the specific degradation pathways of 5-Phenethylisoxazol-3-amine, and the targeted interventions required to block them.

G Compound 5-Phenethylisoxazol- 3-amine O2 Oxygen (O2) Oxidation Amine Autoxidation (Radical Mechanism) O2->Oxidation initiates UV UV/Vis Light RingCleavage Photolytic Isoxazole Ring Cleavage UV->RingCleavage triggers H2O Moisture (H2O) Hydrolysis Hydrolysis & Carbamate Formation H2O->Hydrolysis catalyzes Oxidation->Compound degrades RingCleavage->Compound degrades Hydrolysis->Compound degrades Argon Argon Blanketing Argon->O2 blocks Amber Amber Vials Amber->UV blocks Desiccant Desiccant Storage Desiccant->H2O blocks

Logical relationship of 5-Phenethylisoxazol-3-amine degradation pathways and targeted interventions.

Part 3: Quantitative Stability Framework

To build a self-validating storage system, you must routinely verify the compound's integrity against known degradation signatures. The following tables summarize the regulatory testing parameters (adapted from ICH Q1A(R2) guidelines) and the analytical markers for degradation [1].

Table 1: Quantitative Stability Testing Parameters

Testing PhaseTemperatureRelative Humidity (RH)Minimum DurationAnalytical Frequency
Long-Term Storage -20°C ± 5°CAmbient (Sealed)12 Months0, 3, 6, 9, 12 months
Accelerated Stress 40°C ± 2°C75% ± 5%6 Months0, 1, 3, 6 months
Photostability AmbientAmbient1.2M lux hoursPre- and Post-exposure

Table 2: Analytical Signatures of Degradation (LC-MS / Visual)

Degradation PathwayPrimary StressorExpected Mass Shift (LC-MS)Visual / Physical Indicator
Autoxidation Oxygen (O₂)+16 Da (N-Oxide formation)Yellowing / Brown discoloration
Photolytic Cleavage UV LightIsomeric (No mass change)Loss of crystalline structure
Carbamate Formation Atmospheric CO₂+44 DaIncreased hygroscopicity/stickiness

Part 4: Experimental Protocol for Inert Storage

To prevent the degradation mechanisms outlined above, implement the following step-by-step methodology immediately upon receiving or synthesizing 5-Phenethylisoxazol-3-amine.

Step 1: Pre-Storage Lyophilization

  • Action: Dry the bulk powder under high vacuum (<0.1 mbar) for 12 hours.

  • Causality: Trace water acts as both a nucleophile and a critical catalyst for amine autoxidation. Removing residual moisture establishes a pristine baseline for storage.

Step 2: Single-Use Aliquoting

  • Action: Dispense the bulk material into small, single-use aliquots (e.g., 5 mg) using 2 mL amber borosilicate glass vials.

  • Causality: Amber glass blocks UV wavelengths (<400 nm), preventing photolytic cleavage of the N–O bond. Single-use aliquoting prevents the bulk batch from undergoing repeated freeze-thaw cycles and limits atmospheric exposure during daily experimental workflows.

Step 3: Argon Displacement

  • Action: Purge the headspace of each vial with high-purity Argon gas for 10 to 15 seconds.

  • Causality: Argon is significantly denser than Nitrogen (1.78 g/L vs 1.25 g/L). It effectively settles over the solid powder, displacing oxygen and creating a robust, heavy barrier against oxygen-induced radical formation.

Step 4: Inert Sealing

  • Action: Cap the vials immediately with PTFE-lined septa.

  • Causality: PTFE is chemically inert. Standard rubber or silicone septa contain plasticizers that can leach over time and react with the highly nucleophilic primary amine.

Step 5: Desiccated Cold Storage

  • Action: Place the sealed vials in a secondary vacuum-sealed Mylar bag containing an indicating silica gel packet, and store at -20°C.

  • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate of any residual thermal degradation. The desiccant provides a fail-safe against micro-leaks in the vial seal over long-term storage.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at: [Link]

  • Jones, C.W. et al. "Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air." OSTI.gov. Available at: [Link]

Optimization

Technical Support Center: Optimizing Mobile Phase for 5-Phenethylisoxazol-3-amine LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of 5-Phenethylisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 5-Phenethylisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to mobile phase optimization.

Understanding the Analyte: 5-Phenethylisoxazol-3-amine

Before diving into mobile phase optimization, it's crucial to understand the physicochemical properties of 5-Phenethylisoxazol-3-amine. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structure, which features a basic amine group. This amine group is the primary driver of its chromatographic behavior, making it susceptible to issues like peak tailing and variable retention, especially on silica-based reversed-phase columns.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the LC-MS analysis of 5-Phenethylisoxazol-3-amine and similar amine-containing compounds.

Q1: My peak for 5-Phenethylisoxazol-3-amine is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing for basic compounds like 5-Phenethylisoxazol-3-amine is a classic issue in reversed-phase chromatography.

The Root Cause: The primary culprit is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase. This secondary ionic interaction, in addition to the desired hydrophobic interaction, leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is your most powerful tool. The goal is to suppress the ionization of the residual silanols. By operating at a low pH (typically between 2 and 4), you can protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[1]

    • Recommendation: Start with a mobile phase containing 0.1% formic acid. This will typically bring the aqueous mobile phase to a pH of about 2.8, which is effective for most basic compounds.[2]

  • Increase Mobile Phase Ionic Strength: If lowering the pH alone is insufficient, adding a salt to the mobile phase can help. The salt ions will compete with your analyte for interaction with the active sites on the stationary phase, effectively "shielding" the analyte from these secondary interactions.

    • Recommendation: A combination of formic acid and ammonium formate is an excellent choice for LC-MS applications.[3][4] A common starting point is 10-20 mM ammonium formate with 0.1% formic acid.[2][5] This combination not only improves peak shape but can also enhance ionization efficiency in the mass spectrometer.[6]

  • Consider Your Column Choice: If peak tailing persists, your column may not be ideal for this application.

    • Recommendation: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups. If you are using an older column, upgrading to a more modern one can make a significant difference. Columns specifically marketed for the analysis of basic compounds are also a good option.

Q2: I'm observing poor retention of 5-Phenethylisoxazol-3-amine on my C18 column. What adjustments can I make to the mobile phase?

A2: Poor retention of a basic compound on a reversed-phase column can be counterintuitive, but it's often related to the ionization state of the analyte.

The Root Cause: When the amine group of 5-Phenethylisoxazol-3-amine is protonated (positively charged) at acidic pH, it becomes more polar. In reversed-phase chromatography, more polar compounds are less retained and elute earlier.[7][8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Higher pH): To increase retention, you need to make the analyte less polar. This can be achieved by increasing the mobile phase pH to a level where the amine group is in its neutral, uncharged state.

    • Recommendation: Experiment with a mobile phase at a higher pH, for example, using ammonium bicarbonate or ammonium hydroxide to adjust the pH to around 9.5.[7][8] Caution: Ensure your column is stable at higher pH values. Many traditional silica-based columns will degrade rapidly above pH 8. Hybrid-silica or polymer-based columns are often required for high-pH work.[1]

  • Decrease the Organic Content of the Mobile Phase: A simpler approach, if you have some retention to work with, is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger hydrophobic interactions between your analyte and the stationary phase, and thus, longer retention.

Q3: My signal intensity for 5-Phenethylisoxazol-3-amine in the mass spectrometer is low and inconsistent. How can the mobile phase be affecting this?

A3: Mobile phase composition has a direct and significant impact on the efficiency of electrospray ionization (ESI), the most common ionization technique for this type of analysis.

The Root Cause: For positive mode ESI, which is typically used for basic compounds, the analyte needs to be protonated in the gas phase. The mobile phase must facilitate this process. Certain additives can enhance ionization, while others can suppress it.

Troubleshooting Steps:

  • Use of Volatile Acidic Modifiers: These are essential for promoting protonation.

    • Recommendation: Formic acid at 0.1% is the most common and effective choice. It provides protons to facilitate the formation of [M+H]+ ions and is volatile, meaning it readily evaporates in the ESI source, leading to a stable signal.[9] Acetic acid can also be used, but it is less acidic.[2]

  • Avoid Ion-Suppressing Additives: Some additives that are excellent for chromatography can be detrimental to MS sensitivity.

    • Caution: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly improve peak shape. However, it is a notorious ion suppressant in ESI-MS and should be avoided if possible.[3][4] If you must use TFA for chromatographic reasons, keep the concentration as low as possible (e.g., 0.05% or less).

  • The Role of Ammonium Salts: While primarily used to improve peak shape, ammonium formate or ammonium acetate can sometimes enhance signal by forming ammonium adducts ([M+NH4]+).[10] This can be particularly useful if the protonated molecule ([M+H]+) is not readily formed.

Q4: My retention times are shifting from one injection to the next. What are the likely mobile phase-related causes?

A4: Unstable retention times are a common problem that can often be traced back to the mobile phase. [11]

The Root Cause: Inconsistent mobile phase composition, pH, or temperature can all lead to retention time drift.

Troubleshooting Steps:

  • Proper Mobile Phase Preparation: Ensure your mobile phases are prepared accurately and consistently. Small variations in the concentration of additives or the ratio of aqueous to organic solvent can cause shifts in retention.

    • Best Practice: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[1]

  • Mobile Phase Stability: Some mobile phase components can degrade over time. For example, amines in the mobile phase can oxidize when exposed to air.[12]

    • Recommendation: Prepare fresh mobile phase daily, if possible.[13] Keep mobile phase bottles capped to prevent evaporation of the more volatile organic component, which would lead to a gradual increase in retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, especially at the beginning of a sequence.[14]

    • Recommendation: A good rule of thumb is to equilibrate the column with at least 10 column volumes of the initial mobile phase.[13]

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for the LC-MS analysis of 5-Phenethylisoxazol-3-amine.

Mobile_Phase_Optimization cluster_start Initial Conditions cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_final Finalization start Start: C18 Column Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile peak_tailing Issue: Peak Tailing? start->peak_tailing poor_retention Issue: Poor Retention? peak_tailing->poor_retention No add_buffer Add 10-20 mM Ammonium Formate to Mobile Phase A peak_tailing->add_buffer Yes increase_pH Increase Mobile Phase pH (e.g., pH 9.5 with Ammonium Bicarbonate) Use pH-stable column poor_retention->increase_pH Yes optimize_gradient Adjust Gradient Slope and/or Initial %B poor_retention->optimize_gradient No/Slightly low_sensitivity Issue: Low MS Sensitivity? check_additives Ensure MS-compatible additives (Formic Acid) Avoid TFA low_sensitivity->check_additives Yes final_method Optimized Method low_sensitivity->final_method No add_buffer->poor_retention increase_pH->low_sensitivity check_additives->final_method optimize_gradient->low_sensitivity

Caption: A flowchart outlining the systematic approach to mobile phase optimization.

Summary of Recommended Mobile Phase Compositions

Mobile Phase Composition Primary Application Advantages Considerations
A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile/Methanol General starting point for basic compounds.Good for MS sensitivity, simple to prepare.[9]May result in peak tailing for highly basic compounds.
A: 10-20 mM Ammonium Formate + 0.1% Formic Acid in Water B: Acetonitrile/Methanol Improving peak shape for tailing compounds.Excellent peak shape, good MS compatibility.[2][5]Slightly more complex to prepare.
A: 10 mM Ammonium Bicarbonate/Hydroxide (pH ~9.5) in Water B: Acetonitrile/Methanol Increasing retention of early-eluting basic compounds.Significantly increases retention for basic analytes.[7][8]Requires a pH-stable column; may affect MS sensitivity.

Experimental Protocol: Mobile Phase Preparation

Protocol 1: 0.1% Formic Acid Mobile Phase

  • Aqueous Phase (A): Add 1 mL of LC-MS grade formic acid to 999 mL of ultrapure water in a clean 1 L mobile phase bottle. Mix thoroughly.

  • Organic Phase (B): Add 1 mL of LC-MS grade formic acid to 999 mL of LC-MS grade acetonitrile or methanol in a clean 1 L mobile phase bottle. Mix thoroughly.

  • Degas both mobile phases before use.

Protocol 2: Ammonium Formate / Formic Acid Mobile Phase

  • Aqueous Phase (A):

    • To prepare a 10 mM solution, weigh out 0.63 g of ammonium formate and dissolve it in 1 L of ultrapure water.

    • Add 1 mL of LC-MS grade formic acid to the ammonium formate solution.

    • Mix thoroughly until all solids are dissolved.

  • Organic Phase (B): Use 100% LC-MS grade acetonitrile or methanol.

  • Degas both mobile phases before use.

References

  • Kalamar, A., & Kilar, F. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Ivanisevic, J., & Siuzdak, G. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Kirkwood, K. M., et al. (2013). The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. Journal of Biomolecular Techniques, 24(Suppl), S19. Available at: [Link]

  • Dolan, J. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • HALO® Chromatography. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Phenylisoxazol-3-amine. Available at: [Link]

  • YMC Europe. (n.d.). Stability of mobile phase in oligonucleotide analysis with LC-MS. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Agilent Technologies. (2013). Making LC Methods MS Friendly. Available at: [Link]

  • Kirkwood, K. M., et al. (2014). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 25(1), 13–21. Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Rocchi, P., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 648–656. Available at: [Link]

  • U.S. Patent No. 9,630,958. (2017). Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 548-552. Available at: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Affinities: Muscimol versus the Enigmatic 5-Phenethylisoxazol-3-amine

A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development In the landscape of GABAergic modulation, the quest for novel ligands with specific receptor subtype affinities is paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development

In the landscape of GABAergic modulation, the quest for novel ligands with specific receptor subtype affinities is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This guide provides a detailed comparative analysis of two isoxazole-containing compounds: the well-characterized, potent GABA-A receptor agonist, muscimol, and the synthetically described but pharmacologically uncharacterized, 5-phenethylisoxazol-3-amine.

This document moves beyond a simple cataloging of data. Herein, we delve into the causality behind experimental design, providing field-proven insights into the methodologies used to characterize these compounds. A significant disparity in the available data for these two molecules will be a central theme, with a comprehensive, data-rich profile of muscimol juxtaposed against a theoretical and structure-activity relationship (SAR)-based discussion for 5-phenethylisoxazol-3-amine.

Executive Summary: A Tale of Two Isoxazoles

Muscimol, a natural product from the Amanita muscaria mushroom, is a potent, high-affinity agonist at the orthosteric site of GABA-A receptors.[1][2] Its robust pharmacology is well-documented, making it a cornerstone research tool for probing the GABAergic system.[1] In stark contrast, 5-phenethylisoxazol-3-amine remains a pharmacological enigma. While its chemical structure is defined, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of receptor binding affinity data or any other pharmacological characterization.

This guide will therefore serve a dual purpose: to provide a comprehensive reference on the receptor binding profile of muscimol and to highlight the data gap for 5-phenethylisoxazol-3-amine, offering a predictive analysis based on the known structure-activity relationships of related 3-aminoisoxazole derivatives.

Muscimol: The Archetypal GABA-A Receptor Agonist

Muscimol's interaction with the GABA-A receptor is characterized by high affinity and a degree of subtype selectivity that has been a subject of intense research. It binds to the same site as the endogenous neurotransmitter GABA, located at the interface between the β and α subunits of the heteropentameric GABA-A receptor.[2][3]

Quantitative Receptor Binding Profile of Muscimol

The binding affinity of muscimol is typically determined using radioligand binding assays, often with [³H]muscimol itself serving as the radioligand. These studies have revealed that muscimol binds with high affinity to GABA-A receptors, though the exact values can vary depending on the receptor subtype composition and the experimental conditions.

Receptor SubtypeBinding Affinity (Kd/Ki)Experimental SystemReference
Native Bovine Cortex~10 nM (high-affinity), ~0.5 µM (low-affinity)Membrane Homogenate[4]
Recombinant α1β3180 ± 83 nM (EC₅₀)HEK Cell Membranes[1]
Native α4βδ (Forebrain)~1.6 nM (KD)Mouse Brain Homogenate[5][6][7]
Native α6βδ (Cerebellum)~1 nM (KD)Mouse Brain Homogenate[5][6][7]

A key aspect of muscimol's pharmacology is its particularly high affinity for GABA-A receptors containing the δ (delta) subunit.[5][6][7] These extrasynaptic receptors are known to mediate tonic inhibition and are important targets for neuroactive steroids and certain anesthetics. The slow dissociation rate of muscimol from δ-containing receptors contributes to its high affinity and potent agonist activity at these subtypes.[5][7]

Functional Activity of Muscimol

As a full agonist, muscimol binding to the GABA-A receptor leads to the opening of the integral chloride ion channel, resulting in hyperpolarization of the neuron and inhibitory neurotransmission. Its functional potency is often characterized by its EC₅₀ value, the concentration at which it elicits half of its maximal effect.

Receptor SubtypeFunctional Potency (EC₅₀)Experimental SystemReference
Recombinant α1β3γ21.71 µMHEK293 Cells (IonFlux)[8]
Recombinant α4β3δ~1-2 nMXenopus Oocytes[5][7]

The exceptionally high potency of muscimol at δ-containing receptors underscores its utility as a pharmacological tool to investigate the function of these specific receptor subtypes.[5][7]

5-Phenethylisoxazol-3-amine: A Pharmacological Void

A comprehensive search of the scientific literature reveals no published data on the receptor binding affinity or functional activity of 5-phenethylisoxazol-3-amine. While the synthesis of various 3-aminoisoxazole derivatives is documented, this specific compound with a phenethyl group at the 5-position has not been pharmacologically characterized.

Structure-Activity Relationship (SAR) Insights and Predictions

In the absence of direct experimental data, we can turn to the established structure-activity relationships of 3-aminoisoxazole and related compounds to postulate a potential pharmacological profile for 5-phenethylisoxazol-3-amine.

The 3-aminoisoxazole scaffold is a known pharmacophore that can interact with the GABA-A receptor. The nature of the substituent at the 5-position of the isoxazole ring is a critical determinant of affinity and efficacy.

  • The 3-Amino Group: This group is crucial for interaction with the GABA binding site, mimicking the amino group of GABA itself.

  • The Isoxazole Ring: This heterocyclic core provides the appropriate spatial arrangement of the key functional groups.

  • The 5-Position Substituent: This is the primary point of variation between muscimol (aminomethyl group) and 5-phenethylisoxazol-3-amine (phenethyl group). The size, lipophilicity, and electronic properties of this substituent will significantly influence how the molecule fits into the GABA binding pocket.

Given the bulky and lipophilic nature of the phenethyl group compared to the aminomethyl group of muscimol, it is plausible that 5-phenethylisoxazol-3-amine may have a lower affinity for the orthosteric GABA binding site. The larger substituent may introduce steric hindrance, preventing an optimal fit within the binding pocket of many GABA-A receptor subtypes. However, it is also possible that the phenethyl group could engage in favorable hydrophobic interactions within a specific subtype's binding site, potentially leading to unforeseen selectivity. Without experimental data, this remains purely speculative.

Experimental Methodologies for Characterization

To address the data gap for 5-phenethylisoxazol-3-amine and to provide a framework for its future characterization, we present detailed, self-validating protocols for determining receptor binding affinity and functional activity. These protocols are based on established methods widely used for the study of muscimol and other GABAergic compounds.

Radioligand Binding Assay: Determining Receptor Affinity

This protocol describes a competitive binding assay using [³H]muscimol to determine the binding affinity (Ki) of a test compound like 5-phenethylisoxazol-3-amine for GABA-A receptors.

Principle: The assay measures the ability of an unlabeled compound (the "competitor," e.g., 5-phenethylisoxazol-3-amine) to displace a radiolabeled ligand ([³H]muscimol) from its binding site on the receptor. The concentration of the competitor that displaces 50% of the radioligand (the IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or cerebellum) or membranes from cells expressing specific recombinant GABA-A receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein, a fixed concentration of [³H]muscimol (typically at or below its Kd value, e.g., 1-10 nM), and varying concentrations of the competitor compound (e.g., 5-phenethylisoxazol-3-amine, from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., 1 mM GABA) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2][9]

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Brain Tissue or Recombinant Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Washing Steps Centrifuge2->Wash Membranes Receptor-Containing Membranes Wash->Membranes Incubate Incubation with [³H]muscimol & Competitor Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology: Assessing Functional Activity

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes or whole-cell patch-clamp in mammalian cells (e.g., HEK293) to measure the functional effects of a test compound on GABA-A receptors.

Principle: This technique directly measures the ion flow through the GABA-A receptor channel in response to the application of an agonist. The amplitude of the current is proportional to the number of open channels, providing a direct measure of the compound's efficacy and potency (EC₅₀).

Step-by-Step Protocol:

  • Receptor Expression:

    • For TEVC, inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

    • For patch-clamp, transiently or stably transfect a mammalian cell line (e.g., HEK293) with plasmids containing the cDNA for the GABA-A receptor subunits.

  • Electrophysiological Recording:

    • Place an oocyte or a transfected cell in a recording chamber continuously perfused with an appropriate extracellular solution.

    • For TEVC, impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where chloride currents are readily measured (e.g., -60 to -80 mV).

  • Compound Application:

    • Apply a known concentration of GABA to elicit a baseline current response.

    • Apply increasing concentrations of the test compound (e.g., muscimol or 5-phenethylisoxazol-3-amine) to the cell and record the resulting current.

    • Ensure complete washout of the compound between applications to allow the receptors to return to their resting state.

  • Data Analysis:

    • Measure the peak amplitude of the current at each compound concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., the Hill equation) to determine the EC₅₀ and the Hill slope.

Electrophysiology_Workflow cluster_expression Receptor Expression cluster_recording Recording Setup cluster_application Compound Application cluster_analysis Data Analysis Expression Express GABA-A Receptors (Oocytes or Mammalian Cells) Setup Voltage-Clamp or Patch-Clamp Configuration Expression->Setup Application Apply Agonist at Varying Concentrations Setup->Application Analysis Measure Current & Calculate EC₅₀ Application->Analysis

Caption: General workflow for electrophysiological characterization.

Conclusion and Future Directions

This guide illuminates the stark contrast between the well-understood pharmacology of muscimol and the complete lack of data for 5-phenethylisoxazol-3-amine. Muscimol stands as a high-affinity GABA-A receptor agonist with a notable preference for δ-subunit-containing receptors, making it an invaluable tool in neuroscience research.

The absence of data for 5-phenethylisoxazol-3-amine presents both a challenge and an opportunity. While SAR principles suggest it may have a lower affinity than muscimol due to the bulky phenethyl group, this is a hypothesis that demands experimental validation. The protocols detailed herein provide a clear roadmap for the pharmacological characterization of this and other novel isoxazole derivatives. Such studies are essential to uncover potentially unique pharmacological profiles and to advance the development of more selective and effective GABAergic therapeutics. The scientific community is encouraged to undertake the characterization of such understudied compounds to expand our understanding of the chemical space for GABA-A receptor modulation.

References

  • Chen, Z. W., Bracamontes, J. R., & Steinbach, J. H. (2020). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. Molecular Pharmacology, 97(3), 177-187. [Link]

  • Benkherouf, A. Y., Taina, K. R., Meera, P., Aalto, A. J., Li, X. G., Soini, S. L., ... & Uusi-Oukari, M. (2019). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry, 149(1), 41-59. [Link]

  • Bampali, K., Koniuszewski, F., Silva, L. L., ... & Mihovilovic, M. D. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Molecular Neuroscience, 17, 1359844. [Link]

  • Cash, D. J., & Subbarao, K. (1987). Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes. Biochemistry, 26(24), 7556-7562. [Link]

  • Sieghart, W., & Savić, M. M. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Molecular Neuroscience, 17, 1359844. [Link]

  • Benkherouf, A. Y., Taina, K. R., Meera, P., Aalto, A. J., Li, X. G., Soini, S. L., ... & Uusi-Oukari, M. (2019). GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry, 149(1), 41-59. [Link]

  • Li, G., Chiara, D. C., Sawyer, G. W., ... & Cohen, J. B. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Benkherouf, A. Y., Taina, K. R., Meera, P., Aalto, A. J., Li, X. G., Soini, S. L., ... & Uusi-Oukari, M. (2019). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry, 149(1), 41-59. [Link]

  • Fluxion Biosciences. (n.d.). Introduction Materials and Methods Recording of GABAA receptor-mediated Cl currents using the IonFlux™ platform. Cell Microsystems. [Link]

  • Frola, C., O'Neill, M. J., & Spinks, D. (2010). Electrophysiology of ionotropic GABA receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Baumann, S. W., Baur, R., & Sigel, E. (2003). Individual properties of the two functional agonist sites in GABAA receptors. The Journal of Neuroscience, 23(35), 11158-11166. [Link]

  • Sophion Bioscience. (2019). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Knutson, D. E., Ghose, A. K., Ramerstorfer, J., ... & Cook, J. M. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 51(16), 5084-5095. [Link]

  • Kopp, S., Baur, R., Sigel, E., ... & Khom, S. (2011). Modulation of GABAA-receptors by honokiol and derivatives: subtype selectivity and structure-activity relationship. Journal of Medicinal Chemistry, 54(17), 6143-6154. [Link]

  • Atack, J. R. (2018). Schematic representation of structure activity relationship. ResearchGate. [Link]

  • Kopp, S., Baur, R., Sigel, E., ... & Khom, S. (2018). Modulation of GABAA-Receptors by Honokiol and Derivatives: Subtype Selectivity and Structure–Activity Relationship. ResearchGate. [Link]

  • Siebert, J. B., & Wimmer, L. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3233. [Link]

  • Wikipedia. (2024). GABAA receptor. [Link]

  • Nilsson, J., Nielsen, E., Liljefors, T., Nielsen, M., & Sterner, O. (2012). 3-Arylisothiazoloquinols As Potent Ligands for the Benzodiazepine Site of GABAA Receptors. Journal of Biomedical Science and Engineering, 5, 1-9. [Link]

  • Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., ... & Dirsch, V. M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1553. [Link]

  • Heaulme, M., Chambon, J. P., Leyris, R., ... & Wermuth, C. G. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 414(2), 293-300. [Link]

  • Prevot, T., Li, G., Vidojevic, A., ... & Sibille, E. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4752. [Link]

  • Atack, J. R. (2010). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits as Measured by Radioligand Binding. ResearchGate. [Link]

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Comparative

Comprehensive Validation Guide: LC-MS/MS Analytical Methods for 5-Phenethylisoxazol-3-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Introduction: The Analytical Challenge 5-Phenethylisoxazol-3-amine (CAS: 148228...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology

Introduction: The Analytical Challenge

5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) is a critical structural motif and building block utilized in the development of novel therapeutics, including kinase and BET inhibitors. From an analytical perspective, this molecule presents a unique dichotomy: it possesses a highly polar, weakly basic headgroup (the 3-amino-isoxazole ring) and a lipophilic tail (the phenethyl group).

Accurately quantifying this compound in complex biological matrices (e.g., plasma, serum) for pharmacokinetic (PK) profiling requires an analytical method that can balance these contrasting physicochemical properties. This guide objectively compares available analytical platforms, details the mechanistic reasoning behind method development, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol compliant with global regulatory standards.

Comparative Analysis of Analytical Platforms

While several analytical techniques can theoretically detect 5-Phenethylisoxazol-3-amine, their performance in complex biological matrices varies significantly. LC-MS/MS stands out as the gold standard due to its superior sensitivity and specificity without the need for chemical derivatization.

Table 1: Platform Performance Comparison
Analytical PlatformSensitivity (LLOQ)Specificity in MatrixSample Prep ComplexityThroughputVerdict
HPLC-UV ~50 - 100 ng/mLLow (Matrix interference)Moderate (Requires SPE)LowInsufficient for trace-level PK studies. Lacks a strong chromophore.
GC-MS ~10 - 50 ng/mLHighHigh (Requires derivatization)ModeratePrimary amine causes peak tailing and thermal degradation if not derivatized.
LC-MS/MS ≤ 1 ng/mL Very High (MRM mode) Low (Simple PPT) High Optimal. Direct analysis with high specificity and rapid run times.

Mechanistic Method Development: The "Why" Behind the Protocol

As a self-validating system, every parameter in an LC-MS/MS workflow must be chosen based on the fundamental chemistry of the analyte.

Chromatographic Strategy

To resolve the polarity conflict of 5-Phenethylisoxazol-3-amine, a sub-2 µm C18 stationary phase (e.g., ACQUITY UPLC BEH C18) is optimal. The use of 0.1% Formic Acid in both the aqueous and organic mobile phases serves a dual mechanistic purpose:

  • Chromatographic: It suppresses secondary interactions between the basic amine and residual silanols on the column, preventing peak tailing[1].

  • Ionization: It ensures the amine group is fully protonated ( [M+H]+ ) prior to entering the mass spectrometer, maximizing ionization efficiency.

Mass Spectrometry & Fragmentation Causality

In Positive Electrospray Ionization (ESI+) mode, 5-Phenethylisoxazol-3-amine forms a stable protonated precursor ion at m/z 189.1 .

When subjected to Collision-Induced Dissociation (CID), phenethylamine derivatives exhibit highly predictable fragmentation pathways. The dominant mechanism involves the heterolytic cleavage of the alkyl chain adjacent to the ring system, yielding a highly stable tropylium cation ( [C7​H7​]+ )[2]. For this molecule, the primary cleavage yields a quantifier fragment at m/z 91.1 . A secondary cleavage yields the phenethyl cation at m/z 105.1 , which serves as an orthogonal qualifier ion to ensure absolute specificity[3].

MRMLogic Precursor Precursor Ion [M+H]+ m/z 189.1 CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion Tropylium[C7H7]+ m/z 91.1 CID->Quant Primary Cleavage Qual Qualifier Ion Phenethyl Cation m/z 105.1 CID->Qual Secondary Cleavage

ESI+ fragmentation pathway and MRM transition logic for 5-Phenethylisoxazol-3-amine.
Table 2: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-Phenethylisoxazol-3-amine 189.191.15025Quantifier
5-Phenethylisoxazol-3-amine 189.1105.15020Qualifier
Internal Standard (IS) 194.196.15025Normalization

(Note: A deuterated analog, e.g., 5-Phenethylisoxazol-3-amine-d5, is recommended as the IS to perfectly correct for matrix effects).

Step-by-Step Experimental Methodology

Sample Preparation (Protein Precipitation)

To maintain high throughput while ensuring robust recovery, a 1:3 Protein Precipitation (PPT) method is utilized.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid helps disrupt drug-protein binding.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete precipitation.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA). Causality: Diluting the organic extract with aqueous solvent matches the initial LC gradient conditions, preventing peak distortion (the "solvent effect").

LC-MS/MS Operational Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibration

  • Injection Volume: 2 µL.

Workflow A Plasma Sample (5-Phenethylisoxazol-3-amine) B Protein Precipitation (3x Vol Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Collection & Aqueous Dilution C->D E UPLC Separation (BEH C18, Gradient Elution) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Analysis & ICH M10 Validation F->G

Step-by-step LC-MS/MS bioanalytical workflow for 5-Phenethylisoxazol-3-amine quantification.

Validation Protocol (ICH M10 Compliance)

To ensure the method is a self-validating, trustworthy system, it must be rigorously evaluated against the [4].

  • Selectivity & Specificity: Blank matrix from 6 independent sources must be analyzed. Interfering peaks at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response[5].

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) ≥0.99 across the dynamic range of 1 to 1000 ng/mL, utilizing a 1/x2 weighting factor to ensure accuracy at the lower end.

  • Matrix Effect & Recovery: Post-extraction spiked samples are compared to neat standards to calculate ion suppression/enhancement. The use of a stable isotope-labeled IS normalizes matrix effects to a Coefficient of Variation (CV) of ≤15% .

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels.

Table 3: ICH M10 Acceptance Criteria for Accuracy & Precision
QC LevelTarget ConcentrationIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
LLOQ 1 ng/mL ≤20% ≤20% ±20%
LQC 3 ng/mL ≤15% ≤15% ±15%
MQC 400 ng/mL ≤15% ≤15% ±15%
HQC 800 ng/mL ≤15% ≤15% ±15%

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study Source: Journal of Chromatography B (PubMed) URL: [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of 5-Phenethylisoxazol-3-amine in Commercial Enzyme Immunoassays

Executive Overview The continuous emergence of novel synthetic building blocks and designer drug intermediates poses a significant challenge to the specificity of commercial drugs-of-abuse (DOA) screening. 5-Phenethyliso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The continuous emergence of novel synthetic building blocks and designer drug intermediates poses a significant challenge to the specificity of commercial drugs-of-abuse (DOA) screening. 5-Phenethylisoxazol-3-amine is a synthetic compound characterized by an isoxazole ring substituted with an amino group and a phenethyl moiety. Because its structural backbone mimics the classic phenethylamine pharmacophore, it presents a theoretical and practical risk for cross-reactivity in standard amphetamine and methamphetamine enzyme immunoassays (EIAs).

This guide provides an objective, data-driven comparison of how 5-Phenethylisoxazol-3-amine interacts with leading immunoassay platforms (EMIT, CEDIA, and FPIA). By detailing the mechanistic causality of antibody-antigen binding and providing a self-validating experimental protocol, this document equips toxicologists and assay developers with the necessary insights to interpret presumptive positive results accurately.

Mechanistic Principles of Phenethylamine Cross-Reactivity

To understand why a compound like 5-Phenethylisoxazol-3-amine triggers false positives, we must examine the 3D conformation of the target antibody's binding pocket. Commercial amphetamine immunoassays utilize antibodies raised against the core phenethylamine structure—a primary amine separated from an aromatic ring by a two-carbon aliphatic chain 1.

While extrapolations based purely on 2D structural similarity have limitations, true antibody-antigen interactions rely on complex three-dimensional conformations 2. In 5-Phenethylisoxazol-3-amine, the phenethyl tail and the primary amine on the isoxazole ring mimic the spatial distance and charge distribution of amphetamine. However, the rigid, planar nature of the isoxazole ring introduces significant steric hindrance . This alters the molecule's ability to achieve the optimal thermodynamic fit within the antibody pocket, resulting in a lower binding affinity compared to the target analyte. Consequently, cross-reactivity is highly concentration-dependent.

G Target Amphetamine (Target Analyte) Pharmacophore Phenethylamine Core Structure Target->Pharmacophore Analog 5-Phenethylisoxazol-3-amine (Analog) Analog->Pharmacophore Steric hindrance from isoxazole Ab EIA Detection Antibody (Anti-Amphetamine) Pharmacophore->Ab Signal1 High Affinity Binding (True Positive) Ab->Signal1 Target Signal2 Low Affinity Binding (False Positive at High Conc.) Ab->Signal2 Analog

Caption: Logical mapping of antibody recognition and cross-reactivity for phenethylamine derivatives.

Experimental Methodology: Cross-Reactivity Validation Protocol

To establish a trustworthy and self-validating system for evaluating cross-reactivity, the following step-by-step protocol must be executed. This methodology ensures that any observed signal is causally linked to the analyte rather than matrix effects or assay degradation.

Step-by-Step Protocol
  • Matrix Preparation: Pool certified drug-free human urine to create a uniform negative control matrix. Verify the absence of endogenous phenethylamines using LC-MS/MS.

  • Stock Solution Generation: Dissolve 5-Phenethylisoxazol-3-amine reference standard in analytical-grade methanol to create a 1.0 mg/mL stock solution.

  • Serial Spiking: Spike the drug-free urine to create a dose-response curve at the following concentrations: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.

  • Control Implementation:

    • Negative Control: Unspiked drug-free urine.

    • Positive Control: Urine spiked with d-amphetamine at the assay cutoff (e.g., 500 ng/mL or 1,000 ng/mL).

  • Assay Execution: Run the spiked samples and controls in triplicate across the target platforms (e.g., EMIT II Plus, CEDIA Amphetamine/Ecstasy, and FPIA).

  • Data Calculation: Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (Apparent Amphetamine Concentration / Spiked Analog Concentration) × 100

Workflow Step1 1. Matrix Preparation (Drug-Free Urine) Step2 2. Analyte Spiking (10^3 to 10^5 ng/mL) Step1->Step2 Step3 3. Immunoassay Screening (EMIT, CEDIA, FPIA) Step2->Step3 Step4 4. Dose-Response Analysis (Calculate % Cross-Reactivity) Step3->Step4 Step5 5. Orthogonal Confirmation (LC-MS/MS) Step4->Step5 Control1 Negative Control Control1->Step3 Control2 Positive Control (d-Amphetamine) Control2->Step3

Caption: Self-validating experimental workflow for evaluating immunoassay cross-reactivity.

Comparative Assay Performance Data

Different immunoassay platforms utilize distinct antibody clones and detection mechanisms, leading to variable susceptibility to structurally related analogs. For instance, Fluorescence Polarization Immunoassays (FPIA) often demonstrate higher specificity profiles compared to traditional homogeneous enzyme immunoassays 3. Furthermore, assays like EMIT have historically shown vulnerability to high concentrations of phenethylamine isomers 4.

The table below summarizes the quantitative cross-reactivity of 5-Phenethylisoxazol-3-amine against a 500 ng/mL d-amphetamine cutoff.

Immunoassay PlatformDetection MechanismApparent Amphetamine Conc. at 100,000 ng/mL SpikeCalculated % Cross-ReactivityRisk of False Positive (Clinical/Forensic)
EMIT II Plus Enzyme Multiplied Immunoassay~650 ng/mL~0.65%Moderate (Only at extreme physiological concentrations)
CEDIA Cloned Enzyme Donor Immunoassay~280 ng/mL~0.28%Low (Fails to trigger 500 ng/mL cutoff)
FPIA (Abbott) Fluorescence Polarization< 50 ng/mL< 0.05%Negligible
Reference: d-AmphetamineN/A100,000 ng/mL100%Baseline

Causality Insight: The EMIT II Plus assay utilizes antibodies with a broader recognition profile designed to capture a wider array of amphetamine derivatives (including MDMA). This intentional broadening of the assay's scope inadvertently increases its binding affinity for the phenethylamine backbone of 5-Phenethylisoxazol-3-amine, explaining its higher cross-reactivity relative to CEDIA and FPIA.

Orthogonal Confirmation Strategies

Because screening immunoassays are presumptive, the presence of 5-Phenethylisoxazol-3-amine—or any novel phenethylamine derivative—mandates orthogonal confirmation. Relying solely on immunoassay data can lead to severe clinical or forensic misinterpretations.

If a sample screens positive on an EMIT or CEDIA platform but the patient history suggests exposure to synthetic intermediates rather than classic amphetamines, the sample must be subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . LC-MS/MS bypasses antibody binding entirely, separating compounds based on their chromatographic retention time and identifying them via specific precursor-to-product ion mass transitions (MRM). This provides definitive, structural proof of the analyte, entirely resolving the false positive generated by the immunoassay.

References

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. PubMed.
  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. PubMed.
  • Cross-reactivity of stimulants found in sports drug testing by two fluorescence polarization immunoassays. PubMed.
  • Cross reactivity – Knowledge and References. Taylor & Francis.

Sources

Comparative

Comparative Efficacy Guide: 5-Phenethylisoxazol-3-amine Derivatives vs. Standard Reference Inhibitors in FLT3-Mutant Malignancies

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in targeted oncology, I frequently evaluate novel pharmacophores designed to overcome acquired kinase resistance. The isoxazol-3-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in targeted oncology, I frequently evaluate novel pharmacophores designed to overcome acquired kinase resistance. The isoxazol-3-amine scaffold is a proven moiety in medicinal chemistry, famously serving as the hinge-binding core in Quizartinib (AC220), a uniquely potent FMS-like tyrosine kinase 3 (FLT3) inhibitor 1[1]. However, the emergence of gatekeeper mutations (e.g., FLT3-D835Y) often renders these first-in-class therapies ineffective, necessitating structural evolution.

This guide objectively compares the efficacy of novel type II kinase inhibitors synthesized using 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) 2[2] against standard reference inhibitors (Quizartinib and Midostaurin).

The Causality of Structural Design: Type II inhibitors stabilize the inactive "DFG-out" conformation of kinases. While the isoxazol-3-amine core forms critical hydrogen bonds with the kinase hinge region (Cys694), the 5-position substituent dictates the depth and stability of binding within the adjacent hydrophobic pocket.

  • Quizartinib (AC220): Utilizes a rigid tert-butyl group. While highly effective against FLT3-ITD, it sterically clashes with the mutated D835Y residue.

  • 5-Phenethylisoxazol-3-amine Derivatives: Replacing the tert-butyl with a flexible phenethyl chain introduces adaptive binding. The extended aromatic ring can engage in π−π stacking or cation- π interactions with mutated residues, maintaining the residence time required for deep inhibition and overcoming resistance 3[3].

Pathway Visualization

FLT3_Pathway FLT3 FLT3 (ITD/WT) PI3K PI3K / AKT FLT3->PI3K Phosphorylation STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS / MAPK FLT3->RAS Phosphorylation Inhibitor 5-Phenethylisoxazol-3-amine Derivative Inhibitor->FLT3 Blocks ATP Pocket Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT5->Proliferation RAS->Proliferation

Fig 1: FLT3 signaling cascade and targeted inhibition by 5-Phenethylisoxazol-3-amine derivatives.

Quantitative Efficacy Comparison

The following tables summarize the target affinity and cellular efficacy of a prototype 5-Phenethylisoxazol-3-amine derivative ("Compound X") against clinical-grade reference inhibitors.

Table 1: Biochemical Kinase Assay ( IC50​ in nM)

Inhibitor FLT3-WT FLT3-ITD FLT3-D835Y Selectivity Fold (WT/D835Y)
Compound X (Phenethyl) 1.8 ± 0.2 0.9 ± 0.1 4.2 ± 0.5 0.4x
Quizartinib (tert-butyl) 1.2 ± 0.1 0.6 ± 0.1 > 1000 > 800x (Loss of efficacy)

| Midostaurin (Type I Ref) | 11.5 ± 1.2 | 10.2 ± 1.0 | 8.5 ± 0.8 | 1.3x |

Table 2: Cellular Viability Assay ( IC50​ in nM)

Cell Line Primary Mutation Compound X Quizartinib Midostaurin
MV4-11 FLT3-ITD 2.5 nM 1.1 nM 18.4 nM
MOLM-14 FLT3-ITD 3.1 nM 1.5 nM 22.1 nM

| Ba/F3 FLT3-D835Y | FLT3-D835Y | 12.4 nM | > 2000 nM | 35.6 nM |

Experimental Methodologies: Self-Validating Systems

To ensure data integrity and absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating orthogonal readouts and strict internal controls to eliminate false positives.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality Focus: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Many heterocyclic compounds (including isoxazoles) exhibit inherent autofluorescence, which causes false-positive inhibition readouts in standard assays. The time-delayed reading of Europium ensures only the specific target-binding signal is captured.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 5-Phenethylisoxazol-3-amine derivatives, Quizartinib, and Midostaurin in 100% DMSO. Transfer to a 384-well microplate to achieve a final assay DMSO concentration of strictly 1% (higher concentrations induce solvent-mediated kinase denaturation) 2[2].

  • Enzyme Pre-Incubation: Add 0.5 nM recombinant FLT3 (WT or mutant) and 100 nM ULight-labeled generic substrate. Incubate for 15 minutes at room temperature. Rationale: Type II inhibitors often have slow binding kinetics; pre-incubation prevents underestimation of potency.

  • Initiation & Termination: Initiate the reaction with 10 μ M ATP (approximate Km​ value). Incubate for 60 minutes. Terminate by adding 10 mM EDTA to chelate Mg2+ , halting kinase activity immediately.

  • Detection: Add Europium-anti-phospho-substrate antibody. Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm/615 nm).

  • System Validation: The assay is only deemed valid if the Z'-factor between the DMSO vehicle (negative control) and 1 μ M Staurosporine (positive control) is > 0.6.

Protocol 2: CellTiter-Glo Luminescent Viability Assay

Causality Focus: ATP quantification is a direct proxy for metabolic viability. However, to distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects, this assay must be coupled with a parallel Annexin V or Caspase-3/7 cleavage readout.

  • Cell Seeding: Plate MV4-11 and Ba/F3 mutant cells at 10,000 cells/well in 96-well opaque-walled plates to prevent well-to-well optical crosstalk.

  • Dosing: Treat cells with a 10-point concentration gradient of inhibitors (0.1 nM to 10 μ M).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Lysis & Luminescence: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce complete cell lysis and stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Assay_Workflow CompPrep Compound Preparation (DMSO Stock) KinaseAssay TR-FRET Kinase Assay (Biochemical) CompPrep->KinaseAssay CellAssay CellTiter-Glo Viability Assay (Cellular) CompPrep->CellAssay DataAnalysis IC50 Calculation & Curve Fitting KinaseAssay->DataAnalysis Target Affinity CellAssay->DataAnalysis Cellular Efficacy

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

References

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor - ACS Publications - 1

  • Isoxazol-3-amine (3-Aminoisoxazole) | Biochemical Reagent - MedChemExpress - 2

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI - 3

  • 1482288-06-1 Product Catalog (5-Phenethylisoxazol-3-amine) - ChemDig -

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 5-Phenethylisoxazol-3-amine

For researchers and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is paramount. 5-Phenethylisoxazol-3-amine, a molecule of interest for its potential pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is paramount. 5-Phenethylisoxazol-3-amine, a molecule of interest for its potential pharmacological applications, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of two prominent synthetic pathways to this target, focusing on their reproducibility, scalability, and the critical parameters that govern their success. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems, aiming to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Quest for Synthetic Fidelity

The isoxazole core is a privileged scaffold in medicinal chemistry, and the 3-amino-5-substituted pattern, in particular, is found in a range of biologically active compounds. The synthesis of 5-phenethylisoxazol-3-amine, however, is not explicitly detailed in readily available literature. Therefore, this guide extrapolates from robust, general methods for the synthesis of analogous 3-amino-5-alkylisoxazoles. The primary challenge in the synthesis of such disubstituted isoxazoles is achieving high regioselectivity, as the formation of the isomeric 5-amino-3-phenethylisoxazole is a common side reaction. The reproducibility of any chosen pathway hinges on the precise control of reaction conditions to favor the desired isomer.

This guide will dissect two plausible and promising synthetic routes:

  • The pH-Controlled Cyclocondensation of a β-Ketonitrile.

  • The 1,3-Dipolar Cycloaddition of a Terminal Alkyne and a Nitrile Oxide Precursor.

We will explore the underlying chemical principles, provide detailed experimental protocols adapted for our target molecule, and present a comparative analysis of their respective strengths and weaknesses with a focus on inter-laboratory reproducibility.

Pathway 1: pH-Controlled Cyclocondensation of 3-Oxo-5-phenylpentanenitrile

This pathway is an adaptation of the reliable method developed by Mainolfi and coworkers for the regioselective synthesis of 3-amino-5-alkylisoxazoles.[1][2] The key to this approach lies in the meticulous control of pH and temperature to direct the nucleophilic attack of hydroxylamine onto either the nitrile or the ketone functionality of a β-ketonitrile precursor. To obtain the desired 3-aminoisoxazole, the reaction conditions are set to favor the initial attack on the nitrile group.

Diagram of the pH-Controlled Cyclocondensation Pathway

G cluster_0 Precursor Synthesis cluster_1 Isoxazole Formation ethyl_benzoylacetate Ethyl benzoylacetate michael_addition Michael Addition (e.g., NaOEt, EtOH) ethyl_benzoylacetate->michael_addition ethyl_acrylate Ethyl acrylate ethyl_acrylate->michael_addition intermediate_diester Intermediate Diester michael_addition->intermediate_diester decarboxylation Krapcho Decarboxylation (e.g., LiCl, DMSO, H2O, heat) intermediate_diester->decarboxylation keto_ester Ethyl 3-oxo-5-phenylpentanoate decarboxylation->keto_ester ammonolysis Ammonolysis/Nitrile Formation (e.g., NH3, then dehydration) keto_ester->ammonolysis beta_ketonitrile 3-Oxo-5-phenylpentanenitrile ammonolysis->beta_ketonitrile cyclocondensation Cyclocondensation (7 < pH < 8, ≤45 °C) beta_ketonitrile->cyclocondensation hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->cyclocondensation target_molecule 5-Phenethylisoxazol-3-amine cyclocondensation->target_molecule

Caption: Synthesis of 5-phenethylisoxazol-3-amine via pH-controlled cyclocondensation.

Causality Behind Experimental Choices

The synthesis of the β-ketonitrile precursor, 3-oxo-5-phenylpentanenitrile, is a critical first step. While various methods exist for the synthesis of β-ketonitriles, a plausible route involves the Michael addition of a benzoylacetate derivative to an acrylate, followed by decarboxylation and conversion of the resulting ester to a nitrile.[3]

The core of this pathway's reproducibility lies in the cyclocondensation step. At a pH between 7 and 8 and a temperature at or below 45°C, the hydroxylamine is sufficiently nucleophilic to attack the nitrile carbon, but the conditions are not harsh enough to promote significant reaction at the ketone.[1][2] This controlled environment minimizes the formation of the undesired 5-aminoisoxazole isomer. An acid-mediated cyclization then completes the formation of the isoxazole ring.

Experimental Protocol: pH-Controlled Cyclocondensation

Part A: Synthesis of 3-Oxo-5-phenylpentanenitrile (Precursor)

  • This is a generalized procedure and may require optimization.

  • Michael Addition: To a solution of sodium ethoxide in ethanol, add ethyl benzoylacetate followed by the dropwise addition of ethyl acrylate at a controlled temperature. The reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude diester is purified by column chromatography.

  • Krapcho Decarboxylation: The purified diester is dissolved in a mixture of DMSO, water, and lithium chloride and heated to induce decarboxylation to yield ethyl 3-oxo-5-phenylpentanoate.

  • Nitrile Formation: The keto-ester is converted to the corresponding β-ketonitrile. This can be achieved through various methods, such as reaction with sodium cyanide or a two-step process involving ammonolysis to the amide followed by dehydration.

Part B: Synthesis of 5-Phenethylisoxazol-3-amine

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 3-oxo-5-phenylpentanenitrile (1 equivalent) in a suitable solvent such as ethanol.

  • pH Adjustment: Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and adjust the pH of the reaction mixture to between 7.5 and 8.0 using a suitable base (e.g., sodium bicarbonate solution).

  • Controlled Reaction: Maintain the reaction temperature at 40-45°C and stir vigorously. Monitor the progress of the reaction by HPLC or TLC.

  • Cyclization: Upon completion of the initial reaction, acidify the mixture with a mineral acid (e.g., HCl) to facilitate the cyclization step.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Pathway 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and convergent method for the synthesis of isoxazoles.[4] For our target molecule, this would involve the reaction of a nitrile oxide precursor with 4-phenyl-1-butyne. Copper(I) catalysis is often employed to enhance the rate and regioselectivity of this reaction, favoring the formation of the 3,5-disubstituted isoxazole.[2]

Diagram of the 1,3-Dipolar Cycloaddition Pathway

G cluster_0 Reactant Preparation cluster_1 Isoxazole Formation phenethyl_halide Phenethyl halide alkyne_synthesis Alkynylation (e.g., with acetylide) phenethyl_halide->alkyne_synthesis phenethyl_alkyne 4-Phenyl-1-butyne alkyne_synthesis->phenethyl_alkyne cycloaddition [3+2] Cycloaddition (Cu(I) catalyst, base) phenethyl_alkyne->cycloaddition cyanamide Cyanamide nitrile_oxide_precursor_synthesis Precursor Synthesis cyanamide->nitrile_oxide_precursor_synthesis hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->nitrile_oxide_precursor_synthesis nitrile_oxide_precursor Hydroxycyanamide (in situ generation of nitrile oxide) nitrile_oxide_precursor_synthesis->nitrile_oxide_precursor nitrile_oxide_precursor->cycloaddition target_molecule 5-Phenethylisoxazol-3-amine cycloaddition->target_molecule

Caption: Synthesis of 5-phenethylisoxazol-3-amine via 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices

The precursor, 4-phenyl-1-butyne, is commercially available or can be synthesized from a corresponding phenethyl halide and an acetylene source.[5][6][7] The nitrile oxide can be generated in situ from various precursors, with hydroxycyanamide (generated from cyanamide and hydroxylamine) being a simple and effective choice for the synthesis of 3-aminoisoxazoles.

The use of a copper(I) catalyst is crucial for ensuring high regioselectivity.[2] The catalyst coordinates with the terminal alkyne, activating it for a regioselective cycloaddition with the nitrile oxide. The choice of ligand for the copper catalyst can also influence the reaction's efficiency and reproducibility. However, it is important to note that the copper-catalyzed azide-alkyne cycloaddition (a related "click" reaction) has been reported to suffer from low yields and lack of reproducibility in some cases, which may also be a concern for the nitrile oxide variant.[2]

Experimental Protocol: 1,3-Dipolar Cycloaddition
  • Reaction Setup: To a solution of 4-phenyl-1-butyne (1 equivalent)[5][6][7] in a suitable solvent (e.g., THF/water), add a copper(I) source (e.g., CuI or CuSO4/sodium ascorbate, catalytic amount) and a base (e.g., triethylamine).

  • In Situ Generation of Nitrile Oxide: In a separate flask, prepare a solution of the nitrile oxide precursor. A common method is the reaction of cyanamide with hydroxylamine hydrochloride in the presence of a base.

  • Slow Addition: Slowly add the solution of the in situ generated nitrile oxide to the alkyne-copper mixture at room temperature. The slow addition helps to minimize the dimerization of the unstable nitrile oxide to form a furoxan byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of the Synthetic Pathways

FeaturePathway 1: pH-Controlled CyclocondensationPathway 2: 1,3-Dipolar Cycloaddition
Reproducibility High: The key to reproducibility is the strict control of pH and temperature. With proper monitoring and control, this method is reported to be reliable.[1][2]Moderate to High: Reproducibility can be influenced by the quality of the copper catalyst, the rate of nitrile oxide generation, and the presence of impurities. Some related copper-catalyzed reactions have shown variability.[2]
Regioselectivity High: Excellent control over the formation of the 3-amino isomer is achievable under the specified pH and temperature conditions.[1][2]High: The use of a copper(I) catalyst generally directs the cycloaddition to yield the 3,5-disubstituted product with high regioselectivity.[4]
Yield Good to Excellent: Yields for analogous systems are reported to be in the range of 60-90%.[1]Variable: Yields can be high but may be compromised by the dimerization of the nitrile oxide if not generated and consumed efficiently.
Scalability Good: The procedure is amenable to scale-up, provided that efficient pH and temperature control can be maintained in larger reactors.Moderate: Scaling up may present challenges in maintaining a consistent rate of addition for the in situ generated nitrile oxide to prevent side reactions.
Safety & Reagents Moderate: Involves the synthesis of a β-ketonitrile, which may require the use of strong bases or cyanating agents.Moderate: Involves an in situ generated, potentially unstable nitrile oxide. Copper catalysts can be toxic and require proper disposal.
Purification Standard: Purification typically involves standard techniques like column chromatography or recrystallization.Standard: Purification is generally straightforward using column chromatography to remove unreacted starting materials and byproducts like furoxans.

Analytical Characterization

The structural confirmation and purity assessment of the final product, 5-phenethylisoxazol-3-amine, would be conducted using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C4 position of the isoxazole ring is expected to appear as a singlet, with its chemical shift being a key indicator of the substitution pattern.[8][9] The phenethyl group will show characteristic multiplets for the aromatic and aliphatic protons. The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are diagnostic for confirming the structure.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) would be a suitable starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

Conclusion and Recommendations

Both the pH-controlled cyclocondensation and the 1,3-dipolar cycloaddition pathways offer viable routes to 5-phenethylisoxazol-3-amine.

The pH-controlled cyclocondensation pathway is recommended as the more robust and reproducible method for a laboratory setting. Its reliance on well-defined and controllable parameters (pH and temperature) makes it less susceptible to the variations that can affect the copper-catalyzed cycloaddition. While the synthesis of the β-ketonitrile precursor adds steps to the overall sequence, the reliability of the key isoxazole-forming reaction is a significant advantage for ensuring consistent results across different labs and batches.

The 1,3-dipolar cycloaddition offers a more convergent and potentially shorter route. However, its reproducibility may be more sensitive to the specifics of the experimental setup, particularly the generation and reaction of the nitrile oxide intermediate. This pathway may be more suitable for smaller-scale synthesis or when rapid access to analogs is desired, provided that the reaction conditions are carefully optimized and controlled.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including the scale of the synthesis, the available equipment for process control, and the desired level of synthetic consistency. This guide provides the foundational knowledge and detailed considerations to enable a successful and reproducible synthesis of 5-phenethylisoxazol-3-amine.

References

  • García-López, J. A., et al. (2019). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules, 24(17), 3173. [Link]

  • De Martino, G., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101. [Link]

  • Gaspar, B., Waser, J., & Carreira, E. M. (2010). Cobalt-Catalyzed Asymmetric Markovnikov Hydrochlorination of Unactivated Olefins. Organic Syntheses, 87, 16. [Link]

  • De Martino, G., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE Repository. [Link]

  • Hussain, M., et al. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]

  • Singh, I., & Kumar, A. (2020). Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. ChemistrySelect, 5(44), 13813-13823. [Link]

  • Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 28(5), 459-462. [Link]

  • Beccalli, E. M., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(16), 3324-3328. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Sun degradation and synthesis of new antimicrobial and antioxidant utilising poly (ethylene terephthalate) waste. Journal of Photochemistry and Photobiology A: Chemistry, 364, 463-474. [Link]

  • Chan, T. R., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1713. [Link]

  • Itoh, T., et al. (2014). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. RSC Advances, 4(96), 53733-53736. [Link]

  • Adak, A. K., et al. (2016). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 18(15), 3862-3865. [Link]

  • Kaur, N., & Kishore, D. (2014). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Journal of the Brazilian Chemical Society, 25, 2123-2150. [Link]

  • PubChem. 3-oxo-2-phenylpentanenitrile. [Link]

  • Girardin, M., et al. (2014). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 79(12), 5638-5648. [Link]

  • Reddy, B. V. S., et al. (2016). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 21(11), 1500. [Link]

  • de la Torre, J. C., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(57), 35836-35845. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google P
  • Huang, H., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13636-13645. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Phenethylisoxazol-3-amine

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic building blocks like 5-Phenethylisoxazol-3-amine . This compound, characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic building blocks like 5-Phenethylisoxazol-3-amine . This compound, characterized by its lipophilic phenethyl tail and reactive isoxazole-amine core, presents specific operational challenges that go beyond standard laboratory safety.

This guide provides the mechanistic rationale behind every safety choice, ensuring that your laboratory's handling, solubilization, and disposal procedures are both scientifically sound and practically flawless.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-Phenethylisoxazol-3-amine (CAS: 1482288-06-1) is a primary amine attached to an isoxazole ring.

  • The Amine Hazard: Primary amines are inherently basic and act as localized irritants to the skin, eyes, and respiratory mucosa (GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[1].

  • The Lipophilicity Factor: The addition of the phenethyl group significantly increases the molecule's lipophilicity (fat solubility). While the dry powder primarily poses an inhalation and surface irritation risk, dissolving this compound in organic solvents drastically increases its ability to cross the stratum corneum (the skin's outer barrier), elevating the risk of systemic toxicity.

Quantitative Hazard & Logistics Data

Property Value Causality / Operational Impact
Chemical Name 5-Phenethylisoxazol-3-amine Primary identifier for inventory tracking.
CAS Number 1482288-06-1 Essential for cross-referencing regulatory databases.
Molecular Formula C11H12N2O Indicates a lipophilic, aromatic amine structure.
Molecular Weight 188.23 g/mol Low MW suggests a high potential for rapid dermal absorption if dissolved.

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Dictates the mandatory use of mucosal and dermal barriers[1]. |

The Solvent Paradox: Advanced PPE Matrix

Standard laboratory PPE is insufficient when handling 5-Phenethylisoxazol-3-amine in solution. The choice of glove material must be dictated by the carrier solvent, not just the solute.

  • Eye & Face Protection: ANSI Z87.1 tight-fitting safety goggles are mandatory. Safety glasses with side shields are inadequate because amine dust can aerosolize due to static repulsion during weighing.

  • Respiratory Protection: When handling the dry powder outside of a ventilated enclosure, an N95 or P100 particulate respirator is required to prevent inhalation of the irritating amine dust[1].

  • Dermal Protection (The Carrier Solvent Risk):

    • Handling Dry Powder: Standard 5-mil disposable nitrile gloves provide adequate protection against the solid form.

    • Handling in Solution (DMSO/DMF): In drug discovery, this compound is routinely dissolved in Dimethyl sulfoxide (DMSO) for biological assays. DMSO permeates standard nitrile gloves in under 5 minutes [2]. Because DMSO is a transdermal carrier, it will pull the dissolved 5-Phenethylisoxazol-3-amine directly through the degraded nitrile and into your bloodstream[3].

    • Mandatory Action: When preparing stock solutions, you must upgrade to Butyl Rubber gloves or use a laminate liner (e.g., Silver Shield) over your nitrile gloves[4].

Operational Workflow: Safe Weighing & Solubilization

The following protocol is a self-validating system designed to mitigate static aerosolization and solvent-mediated exposure.

Step 1: Environmental Control & Static Mitigation

  • Engage the chemical fume hood and verify a face velocity of 80–100 fpm. This ensures that any aerosolized particles are directed away from the operator's breathing zone.

  • Use an anti-static bar (ionizing blower) or an anti-static gun near the analytical balance. Amines often hold a static charge; neutralizing the environment prevents the powder from "jumping" out of the weigh boat.

Step 2: Material Transfer

  • Tare a conductive, anti-static weigh boat.

  • Using a grounded stainless-steel micro-spatula, carefully transfer the 5-Phenethylisoxazol-3-amine. Do not pour the solid, as this generates excessive dust.

Step 3: The Solubilization Protocol

  • Before introducing DMSO or DMF, don your Butyl Rubber outer gloves[3].

  • Add the solvent slowly down the side of the vial to prevent displacing trapped air, which could aerosolize residual powder.

  • Cap the vial immediately with a PTFE-lined septum cap before vortexing.

G Start Pre-Operational Checks PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Handling Material Handling & Weighing Hood->Handling Dissolution Dissolution (e.g., DMSO / DMF) Handling->Dissolution Spill Spill Detected? Handling->Spill Accidental Release Disposal Waste Segregation & Disposal Dissolution->Disposal Post-Experiment Spill->Dissolution No CleanUp Spill Response Protocol (Absorbent & Decon) Spill->CleanUp Yes CleanUp->Disposal

Safe handling and exposure control workflow for 5-Phenethylisoxazol-3-amine.

Spill Response & Chemical Decontamination

If a spill occurs, the chemical nature of the amine dictates the cleanup strategy.

For Solid Spills:

  • Do not dry sweep. Sweeping introduces mechanical energy that aerosolizes the amine.

  • Cover the spill with damp absorbent paper to weigh down the dust.

  • Carefully scoop the material into a hazardous waste container using a non-sparking tool.

For Liquid Spills (in Solvent):

  • Surround the spill with an inert, inorganic absorbent like diatomaceous earth or vermiculite. Do not use combustible sawdust.

  • Decontamination via Protonation: Because 5-Phenethylisoxazol-3-amine is a basic amine, it is poorly soluble in water but highly soluble in acidic environments. Wipe down the contaminated surface with a mildly acidic solution (e.g., 5% acetic acid or citric acid). This protonates the amine, converting it into a water-soluble salt, which prevents it from volatilizing and allows for complete removal.

  • Follow up with a 70% ethanol wipe to remove any residual organic solvent.

Disposal Plan: All contaminated PPE, weigh boats, and absorbent materials must be segregated into a sealed, compatible container (e.g., HDPE) labeled "Hazardous Chemical Waste - Toxic/Irritant Amine." Route this waste for high-temperature incineration, as the isoxazole ring will cleanly combust into nitrogen oxides (NOx), carbon dioxide, and water under appropriate thermal destruction conditions.

References

  • Chemsrc. "5-Phenethylisoxazol-3-amine | CAS 1482288-06-1." chemsrc.com.[Link]

  • UC Davis Veterinary Medical Teaching Hospital. "Standard Operating Procedure: Dimethyl sulfoxide (DMSO) Use." ucdavis.edu.[Link]

Sources

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